Product packaging for Cl type(Cat. No.:CAS No. 9002-26-0)

Cl type

Cat. No.: B8822702
CAS No.: 9002-26-0
M. Wt: 532.6 g/mol
InChI Key: ITUUZOLYXUIHMY-UHFFFAOYSA-N
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Description

Significance of C-Cl Bonds in Organic Synthesis and Reactivity

The carbon-chlorine bond is a fundamental functional group in organic chemistry, profoundly influencing the chemical properties and reactivity of compounds acs.org. The significance of C-Cl bonds in organic synthesis and reactivity stems from several key factors:

Polarity: The difference in electronegativity between carbon and chlorine creates a polar covalent bond, with the carbon atom carrying a partial positive charge and the chlorine atom a partial negative charge acs.orglibretexts.org. This polarity makes the carbon atom susceptible to nucleophilic attack, a crucial reaction pathway in organic synthesis acs.orglibretexts.org.

Leaving Group Ability: The chloride ion (Cl⁻) is a relatively good leaving group in many organic reactions acs.org. This property facilitates substitution and elimination reactions, allowing for the transformation of chlorinated compounds into a wide array of other functional groups libretexts.org. For example, in a nucleophilic substitution reaction, a stronger nucleophile can replace the electronegative chlorine atom bonded to a partially positively charged carbon libretexts.org.

Bond Strength: While the C-Cl bond is generally stronger than other carbon-halogen bonds (like C-Br or C-I), it is weaker than a carbon-carbon or carbon-hydrogen bond msu.edu. This intermediate bond strength allows for controlled cleavage under various reaction conditions, making chlorinated compounds versatile intermediates in synthesis. Cleaving a relatively weak Cl-Cl covalent bond can initiate radical reactions msu.edu.

Influence on Molecular Properties: The presence of chlorine atoms can significantly alter the physical properties of organic molecules, such as boiling point, melting point, and solubility, compared to their non-halogenated counterparts.

These characteristics make C-Cl bonds invaluable in constructing complex organic molecules through various reaction mechanisms, including nucleophilic substitution, elimination, and cross-coupling reactions libretexts.orgfiveable.me. Chlorinated compounds serve as key building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and other fine chemicals acs.org.

Evolution of Research Perspectives on Halogenated Organic Systems

Research perspectives on halogenated organic systems, particularly those containing chlorine, have evolved significantly over time, driven by both their utility and growing awareness of their environmental impact. Initially, the focus was primarily on the synthesis and application of these compounds due to their advantageous properties, such as stability and effectiveness in various industrial processes chromatographyonline.com.

Early research led to the widespread use of chlorinated organic compounds in diverse applications, including solvents (e.g., dichloromethane, chloroform (B151607), carbon tetrachloride), refrigerants, pesticides (e.g., DDT), and polymers (e.g., polyvinyl chloride, PVC) wikipedia.orgfishersci.sefishersci.co.ukherts.ac.ukwikipedia.orgnih.govasm.org. This era saw significant developments in synthetic methodologies for introducing chlorine atoms into organic molecules and exploring their reactivity.

However, as the scale of production and use increased, the persistence and potential toxicity of many chlorinated organic compounds in the environment became apparent acs.orgchromatographyonline.com. This led to a shift in research focus towards understanding their environmental fate, transport, and effects akjournals.comresearchgate.net. Studies revealed issues such as bioaccumulation in food chains, persistence in soil and water, and adverse impacts on ecosystems and human health acs.orgchromatographyonline.comasm.orgwikipedia.orgcdc.gov. For instance, polychlorinated biphenyls (PCBs) were widely used but have been largely phased out due to environmental and health concerns, being classified as probable human carcinogens ontosight.ai. Similarly, DDT, initially lauded for its insecticidal action, became infamous for its environmental impacts wikipedia.orgherts.ac.uk.

This evolving understanding spurred research into developing more environmentally friendly alternatives and remediation strategies for contaminated sites asm.orgiwaponline.com. Current research perspectives often encompass:

Sustainable Synthesis: Developing greener synthetic routes to chlorinated compounds, minimizing the generation of hazardous byproducts.

Environmental Remediation: Investigating methods for the degradation and removal of persistent chlorinated pollutants from soil, water, and air, including biodegradation and advanced oxidation processes asm.orgiwaponline.com.

Understanding Natural Halogenation: Studying natural processes by which halogenated organic matter is produced in the environment, providing insights into natural degradation pathways researchgate.net.

Designing Safer Alternatives: Developing less persistent and less toxic halogenated or non-halogenated compounds for various applications.

The evolution reflects a growing emphasis on the broader environmental and health implications of chemical substances, moving beyond purely synthetic utility.

Interdisciplinary Research Landscape of Cl-type Compounds

The study of Cl-type compounds exists within a rich interdisciplinary research landscape, reflecting their widespread presence and impact across various scientific domains. Understanding the full scope of these compounds requires the integration of knowledge and techniques from multiple disciplines:

Chemistry: Organic chemistry provides the foundation for synthesizing, characterizing, and understanding the reactivity of chlorinated compounds fiveable.me. Analytical chemistry is crucial for detecting and quantifying these substances in complex environmental and biological matrices chromatographyonline.com. Physical chemistry contributes to understanding their physical properties and behavior.

Environmental Science: This field investigates the distribution, fate, and transport of chlorinated pollutants in the environment, including their persistence, bioaccumulation, and transformation processes chromatographyonline.comakjournals.comresearchgate.net. Research here often involves monitoring environmental levels and assessing ecological risks.

Biology and Biochemistry: These disciplines study the interactions of chlorinated compounds with biological systems, including their metabolism, toxicity mechanisms, and potential as enzyme inhibitors or substrates asm.orgamazon.commdpi.com. Research also explores the natural production and biodegradation of halogenated organic matter by microorganisms asm.orgresearchgate.net.

Toxicology and Health Sciences: These areas focus on assessing the adverse health effects of exposure to chlorinated compounds in humans and other organisms asm.orgwikipedia.orgcdc.govontosight.aimdpi.com. This includes studying their potential carcinogenicity, endocrine disruption, and neurotoxicity.

Geology and Hydrology: These fields are involved in understanding the movement and distribution of chlorinated contaminants in soil and groundwater, often utilizing geophysical methods and hydrogeological models akjournals.comresearchgate.net.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

9002-26-0

Molecular Formula

C30H34F2N6O

Molecular Weight

532.6 g/mol

IUPAC Name

2-[5-[4-[1-[6-(2,6-difluorophenyl)-4-(2,2-dimethylpentan-3-yl)pyridazin-3-yl]ethyl]pyrimidin-2-yl]pyrimidin-2-yl]propan-2-ol

InChI

InChI=1S/C30H34F2N6O/c1-8-20(29(3,4)5)19-14-24(25-21(31)10-9-11-22(25)32)37-38-26(19)17(2)23-12-13-33-27(36-23)18-15-34-28(35-16-18)30(6,7)39/h9-17,20,39H,8H2,1-7H3

InChI Key

ITUUZOLYXUIHMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=NN=C1C(C)C2=NC(=NC=C2)C3=CN=C(N=C3)C(C)(C)O)C4=C(C=CC=C4F)F)C(C)(C)C

physical_description

Pale yellow to orange transparent solid with an odor like amines;  [Acros Organics MSDS]

Origin of Product

United States

Advanced Synthetic Methodologies for Chlorinated Organic Compounds

Electrophilic Chlorination Reactions

Electrophilic chlorination is a fundamental method for introducing chlorine into organic molecules, particularly aromatic systems and alkenes. In aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophilic source of chlorine. This typically requires the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates the chlorine molecule (Cl₂) by polarizing the Cl-Cl bond, making one chlorine atom more electrophilic. jove.comntu.edu.sglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The mechanism involves the formation of a sigma complex (arenium ion) intermediate, followed by deprotonation to restore aromaticity and yield the chlorinated product. jove.comntu.edu.sglibretexts.orgmasterorganicchemistry.com

For alkenes, electrophilic addition of chlorine across the double bond is a common method, resulting in vicinal dichlorides. This reaction proceeds through a cyclic chloronium ion intermediate, which is then attacked by chloride ion.

Nucleophilic Substitution Reactions Involving Chlorine

Nucleophilic substitution reactions are crucial for replacing a leaving group with a nucleophile, where chlorine can act as either the leaving group or be introduced as a nucleophile (e.g., as a chloride ion).

SN1 and SN2 Pathways

Nucleophilic substitution reactions involving alkyl halides, including chlorinated alkanes, commonly proceed via SN1 or SN2 mechanisms, depending on the structure of the alkyl halide and reaction conditions. savemyexams.comlibretexts.orgbyjus.comibchem.com

SN1 Pathway: This unimolecular mechanism involves a two-step process. The first step is the slow, rate-determining ionization of the alkyl halide to form a carbocation and a halide ion (chloride in this case). byjus.com The carbocation is then rapidly attacked by a nucleophile. This mechanism is favored by tertiary alkyl halides due to the stability of the tertiary carbocation, and by polar protic solvents which help stabilize the intermediate ions. byjus.comibchem.com

SN2 Pathway: This bimolecular mechanism is a concerted, one-step process where the nucleophile attacks the carbon bearing the leaving group from the backside, simultaneously displacing the halide ion. savemyexams.comlibretexts.orgbyjus.comibchem.com This results in an inversion of configuration at the carbon center. libretexts.org The SN2 mechanism is favored by primary alkyl halides due to less steric hindrance, and by strong nucleophiles and polar aprotic solvents. byjus.comibchem.com

Elimination-Addition Mechanisms (e.g., Aryne Intermediacy)

Nucleophilic substitution on aromatic rings (nucleophilic aromatic substitution, SNAr) typically requires the presence of electron-withdrawing groups on the ring or harsh conditions. However, under certain conditions, particularly with very strong bases and poor leaving groups (like chloride on an unactivated aryl halide), an elimination-addition mechanism involving a highly reactive intermediate called an aryne (or benzyne) can occur. encyclopedia.pubmdpi.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds by the elimination of a proton and the halide to form a triple bond within the aromatic ring (the aryne). This strained intermediate is then rapidly attacked by the nucleophile. This mechanism can lead to products where the nucleophile is attached to a different carbon than the original leaving group (cine-substitution), in addition to the direct substitution product. libretexts.orgwikipedia.org

Catalytic Approaches to C-Cl Bond Formation and Functionalization

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for C-Cl bond formation and the subsequent functionalization of chlorinated compounds.

Organocatalysis in Chlorination Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for various transformations, including chlorination reactions. Chiral organocatalysts can induce asymmetry, allowing for the enantioselective synthesis of chlorinated compounds with defined stereochemistry. organic-chemistry.orgacs.orgua.es For example, chiral amine catalysts have been successfully employed in the α-chlorination of aldehydes using N-chlorosuccinimide (NCS) as the chlorine source, yielding α-chloro aldehydes with high enantioselectivity. organic-chemistry.orgacs.org These chlorinated aldehydes can serve as valuable chiral building blocks for the synthesis of other complex molecules. organic-chemistry.orgacs.org Organocatalysts can sometimes play a dual role, activating both the substrate and the chlorinating agent. ua.es Beyond asymmetric synthesis, organocatalysts are also being explored for other chlorination processes, such as the catalytic chlorine evolution reaction. bohrium.com

Transition metal catalysis is also widely used for C-Cl bond formation and activation, facilitating reactions such as cross-coupling reactions where chlorinated compounds are substrates. csic.esresearchgate.netrsc.orgacs.orgnih.gov These methods often involve oxidative addition of the C-Cl bond to a metal center, followed by subsequent steps to form new carbon-carbon or carbon-heteroatom bonds. csic.esresearchgate.netrsc.orgacs.org

Transition Metal-Catalyzed Chlorination and Cross-Coupling

Transition metal catalysis has revolutionized organic synthesis by enabling a wide array of transformations under milder conditions with enhanced selectivity. In the context of chlorinated organic compounds, transition metals play a crucial role in both introducing chlorine atoms into organic molecules (chlorination) and utilizing pre-existing carbon-chlorine bonds in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Transition metal-catalyzed chlorination offers an alternative to conventional stoichiometric reagents, which can suffer from poor selectivity and harsh reaction conditions. researchgate.net Metal-catalyzed C-H halogenation has emerged as a modern tool in organic synthesis, allowing for site-selective chlorination at specific C-H bonds. researchgate.net While transition metal-catalyzed direct C-H bond formation at C-Cl can be time-consuming due to catalyst synthesis and removal complexities, it represents a versatile strategy. researchgate.net

Chlorinated organic compounds, particularly aryl halides, are indispensable precursors in cross-coupling chemistry. researchgate.net The advent of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, Negishi, Kumada, Stille, Tsuji-Trost, and Buchwald-Hartwig, has tremendously increased the importance of aryl halides as core building blocks. nih.govmdpi-res.com These reactions, primarily catalyzed by palladium but also utilizing other metals like copper, iron, and niobium, facilitate the formation of various C-X bonds (X = C, N, O, S, P, Se). nih.gov

Recent advances include ligand-free palladium catalysts for the Suzuki reaction of aryl bromides and chlorides, demonstrating good performance even with activated aryl chlorides. rsc.org For example, Pd(OAc)₂ at low catalyst loadings (0.02–0.05 mol%) has shown effectiveness in coupling 4-chloronitrobenzene with phenylboronic acid. rsc.org Bio-supported and recyclable palladium nanoparticles have also been developed for Suzuki reactions in water, achieving high yields with chlorobenzene. rsc.org

Transition metals also play a role in the catalytic oxidation of chlorinated volatile organic compounds (CVOCs), although this falls outside the scope of synthesizing chlorinated compounds, it highlights the interaction of transition metals with these molecules. rsc.org

Photoredox Catalysis in Halogenated Organic Transformations

Photoredox catalysis, utilizing visible light and photocatalysts, has become a powerful and sustainable tool in organic synthesis, enabling new ways of bond formation. rsc.org Halogenated compounds are essential intermediates and final products in various fields, including drug discovery and materials science. rsc.org Photoredox catalysis offers valuable methods for both halogenation and halofunctionalization reactions, providing alternatives to conventional approaches. rsc.org

This methodology utilizes chromophore excited states as selective energy stores to overcome activation barriers. annualreviews.org While transition metal complexes like ruthenium and iridium have been prominent in photoredox catalysis, organic photocatalysts are also gaining recognition for their ability to participate in photoinduced electron transfer (PET) processes and offer unique reactivity. acs.org

Examples of photoredox-catalyzed halogenation include the chlorination of phenols using a DDQ-HCl system under visible light irradiation, where photoexcited DDQ oxidizes chloride to generate a chlorine atom radical. rsc.org Another approach involves the oxidation of chloride with a photoexcited organic photocatalyst, such as 4CzIPN, with oxygen regenerating the catalyst. rsc.org

Photoredox catalysis can also be merged with transition metal catalysis in metallaphotoredox reactions, combining the unique properties of both catalytic systems for challenging molecular synthesis and C-X bond formations (X = N, O, S, Cl, Br, I). jscimedcentral.com Copper-based photocatalysts are increasingly used due to their abundance, low cost, and tunable redox characteristics. jscimedcentral.com

Heterogeneous carbon nitrides have also been explored as photocatalysts for organic photoredox transformations, including the chlorination of electron-rich aromatic compounds. scispace.com

Phase-Transfer Catalysis for Alkylation with Alkyl Chlorides

Phase-transfer catalysis (PTC) is a widely applied methodology in organic synthesis, offering advantages such as increased yields, reduced cycle times, and the avoidance of hazardous reagents and solvents. crdeepjournal.org PTC is particularly effective for reactions between reactants located in immiscible phases, facilitating the transfer of ionic species from an aqueous or solid phase into an organic phase where the reaction can occur. cambridge.org

In the context of alkylation with alkyl chlorides, PTC typically involves the use of lipophilic quaternary ammonium (B1175870) salts (Q⁺X⁻) as catalysts. crdeepjournal.orgcambridge.org These catalysts facilitate the transfer of anions, such as carbanions generated from acidic organic compounds and an inorganic base, from the aqueous or solid phase into the organic phase. cambridge.orgwiley-vch.de Once in the organic phase, the lipophilic ion pair (Q⁺Y⁻) reacts with the alkyl chloride (RX) to form the alkylated product (RY) and regenerate the phase-transfer catalyst (Q⁺X⁻), which then cycles back to the interface. cambridge.orgwiley-vch.de

Alkylation of carbanions with alkyl halides is a process of significant commercial value, with the alkylation of phenylacetonitrile (B145931) being a notable early example of PTC application in industry. crdeepjournal.org Solid-liquid phase transfer catalysis (S-L PTC) offers advantages over liquid-liquid PTC, including controllable temperatures, significantly increased reaction rates, and high selectivity. crdeepjournal.org The mechanism in S-L PTC often involves the homogeneous solubilization of the solid reactant, forming an active ion pair with the nucleophile. crdeepjournal.org

PTC is also an efficient method for the O, N, S, and P alkylation of various substrates like alcohols, phenols, amides, heterocycles, thiols, and phosphorus compounds using alkyl halides or sulfones under basic conditions. crdeepjournal.org For instance, dialkyl ethers can be synthesized from alcohols and alkyl halides using concentrated aqueous sodium hydroxide (B78521) or potassium carbonate with a PTC catalyst. crdeepjournal.org

While alkyl iodides are generally more reactive alkylating agents than chlorides, PTC can still be effective with alkyl chlorides, especially for less acidic CH acids. mdpi.com The efficiency of PTC can be influenced by factors such as the nature of the substrate, the alkylating agent, and the catalyst. mdpi.comresearchgate.net

Stereoselective and Enantioselective Synthesis of Chiral Chlorinated Compounds

The stereoselective synthesis of chiral chlorinated compounds is a critical area of research due to their prevalence in biologically active molecules and their utility as versatile intermediates for further functionalization via stereospecific reactions. beilstein-journals.orgresearchgate.netresearchgate.net Achieving high enantiomeric purity is crucial as different enantiomers can exhibit distinct biological activities. nih.gov

Asymmetric Chlorination Methodologies

Asymmetric chlorination methodologies aim to selectively introduce a chlorine atom into a prochiral molecule in a way that favors the formation of one enantiomer over the other. Direct chlorination of carbonyl compounds using chlorine sources like N-chlorosuccinimide (NCS) is a common approach. jst.go.jp

Catalytic asymmetric chlorination methods have seen significant development, employing both metal catalysts and organocatalysts. jst.go.jp Metal-catalyzed enantioselective chlorination of β-keto esters, for instance, has been explored using various metals including Cu, Ni, Co, Zn, Pd, and Fe. mdpi.com The choice of metal and chiral ligand is crucial for achieving high enantioselectivity. mdpi.com

Organocatalysis has emerged as a more environmentally benign alternative to metal catalysis in asymmetric synthesis. jst.go.jp Chiral organocatalysts, such as chiral primary amines or cinchona alkaloid derivatives, can effectively catalyze the asymmetric α-chlorination of carbonyl compounds like β-keto esters. jst.go.jpnih.gov These catalysts can operate through different activation modes, including the in situ generation of chiral electrophilic Cl-transfer reagents by reacting with chlorinating agents. nih.gov

Recent advances include the use of diaminomethylenemalononitrile (DMM) organocatalysts for the asymmetric chlorination of cyclic β-keto esters, achieving high yields and moderate to high enantioselectivities with low catalyst loading. jst.go.jp Chiral sulfide (B99878) catalysts have also been successfully applied in enantioselective Friedel-Crafts-type electrophilic chlorination reactions to synthesize chiral benzo-fused N-heterocycles with excellent stereoselectivities. chinesechemsoc.org

Chiral Auxiliary and Catalyst-Controlled Synthesis

Stereoselective synthesis of chiral chlorinated compounds can be achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are covalently attached to the substrate and direct the stereochemical outcome of the reaction. After the desired transformation, the auxiliary is cleaved, leaving behind the chiral product. This approach often requires stoichiometric amounts of the chiral auxiliary. Chiral auxiliaries derived from naturally occurring compounds like amino acids, carbohydrates, and terpenes are valuable tools in asymmetric synthesis. nih.gov

Catalyst-controlled synthesis utilizes a substoichiometric amount of a chiral catalyst to induce asymmetry in the reaction. This is often a more atom-economical approach compared to using chiral auxiliaries. Chiral catalysts can be transition metal complexes or small organic molecules (organocatalysts).

In the context of chiral chlorinated compounds, both chiral auxiliaries and catalysts have been employed. For example, asymmetric decarboxylative chlorination of β-keto acids in the presence of a chiral primary amine catalyst has been reported to yield α-chloroketones with high enantiopurity. researchgate.net These chiral α-chloroketones can then be converted into other chiral molecules, such as α-hydroxyketones, without loss of enantiopurity. researchgate.net

Chiral phase-transfer catalysts have also been investigated for asymmetric α-chlorination reactions, although their systematic investigation has been less extensive compared to other asymmetric halogenation methods. beilstein-journals.org

The development of efficient and stereoselective methods for constructing chiral chlorinated compounds remains an active area of research, driven by the demand for enantiopure compounds in various applications. nih.gov

Mechanistic Elucidation of Reactions Involving Chlorinated Organic Compounds

Reaction Pathways and Intermediate Species Characterization

The reaction pathways of chlorinated organic compounds are diverse, often involving the formation of transient, high-energy intermediate species. The nature and stability of these intermediates play a critical role in determining the reaction outcome.

Carbocation and Carbanion Intermediacy

Carbocations are positively charged carbon species with only six valence electrons, making them electron-deficient and highly reactive electrophiles. lumenlearning.comspiroacademy.com In the context of chlorinated organic compounds, carbocations can be generated through the heterolytic cleavage of a carbon-chlorine bond, where the chlorine atom departs with the bonding pair of electrons as a chloride anion. This process is often facilitated by the presence of a good leaving group (chloride) and can be promoted by polar solvents or Lewis acids. fiveable.menowgongcollege.edu.in The stability of the resulting carbocation intermediate is a key factor influencing the reaction rate and pathway. Tertiary carbocations are generally more stable than secondary and primary carbocations due to hyperconjugation and inductive effects from alkyl groups. lumenlearning.comspiroacademy.com Carbocations can undergo various reactions, including capture by nucleophiles, loss of a proton to form an alkene, or rearrangement to a more stable carbocation. spiroacademy.com

Carbanions, conversely, are negatively charged carbon species with a lone pair of electrons, making them electron-rich and nucleophilic. lumenlearning.com While carbon is not highly electronegative, carbanions can be formed from chlorinated organic compounds, particularly when the carbon adjacent to the chlorine atom is stabilized by electron-withdrawing groups or resonance. lumenlearning.comnih.gov The abstraction of a proton from a chlorinated organic compound by a strong base can lead to the formation of a carbanion. nowgongcollege.edu.inmdpi.com The presence of chlorine can facilitate proton abstraction and stabilize the generated carbanion to some extent. nih.gov Carbanions are highly reactive and typically participate in reactions as nucleophiles, such as in nucleophilic substitution reactions or additions to electrophilic centers. mdpi.com

Carbene and Radical Intermediates

Carbenes are neutral, highly reactive species containing a divalent carbon atom with two non-bonding electrons. britannica.comslideshare.net Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂), can be generated from chlorinated organic compounds like chloroform (B151607) (CHCl₃) through α-elimination reactions, typically initiated by a strong base. britannica.comslideshare.net In this process, the base abstracts a proton, forming a trichloromethyl carbanion, which then loses a chloride ion to generate the carbene. britannica.com Carbenes can exist in singlet or triplet states, influencing their reactivity. slideshare.net They are highly electrophilic due to the electron-deficient carbon but also possess nucleophilic character due to the lone pair. msu.edu Carbenes are known to undergo insertion into C-H bonds and addition to double or triple bonds, forming cyclopropanes or cyclopropenes. britannica.comslideshare.net

Radicals are species possessing one or more unpaired electrons, making them highly reactive. msu.edulibretexts.org In the context of chlorinated organic chemistry, carbon-centered radicals and chlorine radicals (Cl•) are particularly important intermediates. Carbon-centered radicals can be formed by the homolytic cleavage of a carbon-chlorine bond or by the abstraction of a hydrogen atom from a carbon by another radical. fiveable.melibretexts.org Chlorine radicals are often generated by the homolytic cleavage of the Cl-Cl bond in molecular chlorine (Cl₂) upon exposure to light or heat. libretexts.orglibretexts.orgmasterorganicchemistry.com These radicals are involved in chain reactions, which consist of initiation, propagation, and termination steps. libretexts.orglibretexts.orgchemistrytalk.orglabxchange.org Radical intermediates are generally less stable and more difficult to control compared to ionic intermediates, but they are crucial in many important reactions, including the halogenation of alkanes. fiveable.memasterorganicchemistry.com

Radical-Mediated Processes Involving Chlorine Atoms

Chlorine atoms (Cl•), as highly reactive radicals, play a significant role in the transformation of organic compounds, particularly through radical-mediated processes.

Hydrogen Abstraction by Chlorine Radicals

Hydrogen atom abstraction is a fundamental reaction pathway for chlorine radicals reacting with organic compounds, especially alkanes and other molecules containing C-H bonds. libretexts.orgnih.gov The chlorine radical abstracts a hydrogen atom from the organic molecule, forming HCl and a new carbon-centered radical. libretexts.orglibretexts.orgchemistrytalk.org

The general reaction can be represented as:

R-H + Cl• → R• + HCl

This step is often part of the propagation phase in radical chain reactions, such as the chlorination of methane (B114726). libretexts.orgchemistrytalk.org In this process, a chlorine radical abstracts a hydrogen from methane (CH₄) to form a methyl radical (•CH₃) and HCl. libretexts.orgchemistrytalk.org The methyl radical can then react with a chlorine molecule (Cl₂) to form chloromethane (B1201357) (CH₃Cl) and regenerate a chlorine radical, perpetuating the chain. libretexts.orgchemistrytalk.org

The selectivity of hydrogen abstraction by chlorine radicals can be influenced by the strength of the C-H bond and steric factors. While chlorine radicals are highly reactive and can abstract hydrogen from various C-H bonds, studies have explored methods to achieve site-selective hydrogen abstraction, for instance, using directing groups or by confining the radicals within a specific environment. nih.govrsc.orgnsf.govacs.org For saturated aliphatic compounds, hydrogen atom transfer is often the dominant reaction mechanism with chlorine radicals. nih.gov

Data on the rate constants for hydrogen abstraction by chlorine radicals from various organic compounds are crucial for understanding and modeling these reactions. For example, studies have reported linear correlations between the theoretically calculated free energies of activation and experimental rate constants for the reactions of Cl• with organic compounds, suggesting that H-abstraction is a major mechanism. nih.govacs.org

Cl-Adduct Formation Mechanisms

In addition to hydrogen abstraction, chlorine radicals can also undergo addition reactions, particularly with unsaturated organic compounds like alkenes and aromatic rings, leading to the formation of chlorinated radical adducts. libretexts.orgnih.gov This process involves the chlorine radical adding to a π bond, resulting in a new radical species with the chlorine atom attached to one of the carbon atoms that were part of the double or triple bond. libretexts.org

For aromatic compounds, reaction with chlorine atoms can proceed via both hydrogen atom transfer and radical adduct formation pathways. nih.govacs.org The formation of a resonance-stabilized cyclohexadienyl radical (a Cl-adduct) is a common pathway when chlorine atoms react with aromatic rings like benzene (B151609). acs.org

The general mechanism for Cl-adduct formation with an alkene can be depicted as:

R₂C=CR₂ + Cl• → R₂Ċ-CR₂Cl

These radical adducts are themselves reactive intermediates and can undergo further reactions, such as reacting with other radicals, abstracting a hydrogen atom, or undergoing elimination. acs.org The fate of the Cl-adduct can influence the final product distribution. For instance, in the reaction of chlorine atoms with benzene, the benzene-Cl adduct can decompose back to benzene and a chlorine atom or react further with other species present. acs.org

Research findings indicate that Cl-adduct formation can be a significant pathway, particularly in atmospheric chemistry where chlorine atoms react with volatile organic compounds. copernicus.org Studies have detected Cl-containing peroxyl radicals and other oxygenated organic molecules originating from Cl-addition initiated reactions of aromatics. copernicus.org

Photoelimination of Chlorine Radicals

Photoelimination refers to the generation of chlorine radicals through the cleavage of a bond upon absorption of light. This is a key initiation step in many radical chain chlorination reactions. The most common example is the homolytic cleavage of the Cl-Cl bond in molecular chlorine (Cl₂) when irradiated with ultraviolet (UV) light. libretexts.orglibretexts.orgmasterorganicchemistry.com

Cl₂ + hν → 2 Cl•

This process generates two highly reactive chlorine radicals, which can then initiate a radical chain reaction by abstracting a hydrogen atom from a substrate. libretexts.orglibretexts.org

Beyond simple diatomic chlorine, photoelimination of chlorine radicals can also occur from organic molecules containing weak C-Cl bonds or from metal complexes containing chlorine ligands upon irradiation with light, including visible light in some cases. acs.orgnih.govrsc.org For example, studies have shown that photoelimination of chlorine radicals can occur from certain Ni(III) aryl chloride intermediates under visible light irradiation, enabling catalytic C(sp³)-H cross-coupling reactions. acs.orgnih.govrsc.org This process can involve the photolysis of a metal-chlorine bond, leading to the release of a chlorine radical. acs.orgnih.gov The generated chlorine radical can then participate in hydrogen atom transfer, initiating further radical chemistry. acs.orgrsc.org

Research has also explored how the environment around a metal complex can influence the reactivity and selectivity of photoeliminated chlorine radicals, suggesting that confinement within a secondary coordination sphere can afford steric control over C-H activation. nsf.govacs.org

Theoretical and Computational Mechanistic Investigations

Theoretical and computational methods, particularly quantum mechanics and density functional theory, play a vital role in elucidating the intricate reaction mechanisms of chlorinated organic compounds at the molecular level. These approaches allow for the calculation of energy profiles, transition states, and the identification of key intermediates, providing a deeper understanding that complements experimental observations.

Quantum Mechanical Calculation of Reaction Mechanisms

Quantum mechanical (QM) methods are powerful tools for describing reaction pathways and their potential energy surfaces (PES). nih.gov They can provide accurate absolute energy calculations in structure-based methods. nih.gov For instance, QM methods have been applied to study the bimolecular nucleophilic substitution (SN2) reaction between chloromethane (CH₃Cl) and a chloride ion (Cl⁻). nih.gov In this reaction, the nucleophilic attack of Cl⁻ on CH₃Cl forms a pentacoordinate carbon transition state. nih.gov An intrinsic reaction pathway for this SN2 reaction in the gas phase, from the initial complex to the final complex, has been created using classical quantum mechanics and the B3LYP/6-31+G* method. nih.gov

QM calculations are also used to investigate the reactivity of chlorine-derived radicals, such as Cl• and Cl₂•⁻, which are important in aqueous-phase advanced oxidation processes involving UV and chlorine. acs.orgnih.govacs.org These radicals contribute to the degradation of trace organic contaminants. acs.org Studies using quantum mechanical calculations have provided mechanistic insight into the reactions of chlorine-derived radicals with organic compounds. acs.orgnih.gov Linear correlations have been found between theoretically calculated free energies of activation and experimentally measured reaction rate constants for reactions of Cl• with organic compounds, suggesting that H-abstraction and Cl-adduct formation are major reaction mechanisms. acs.orgnih.govacs.org

Density Functional Theory (DFT) in Mechanistic Studies

Density Functional Theory (DFT) has rapidly progressed and makes an important contribution to the promotion of theoretical calculations in reaction mechanism studies. sumitomo-chem.co.jp DFT calculation is widely applied to the study of reaction mechanisms. sumitomo-chem.co.jp With DFT, the electronic state of chemical compounds is expressed by electron density functionals. sumitomo-chem.co.jp

DFT calculations are extensively used to explore the potential energy surface of reactions involving chlorinated organic compounds. For example, the reaction mechanism of electrophilic substitution by chlorine on benzene derivatives like aniline, catalyzed by aluminum chloride, has been studied theoretically by DFT. tsijournals.com The results obtained are consistent with the traditional description that the orientation of chlorination depends on the stability of the Wheland complex intermediate. tsijournals.com DFT calculations have also been employed to study the formation mechanism of halonitromethanes from nitrophenol compounds during UV/post-chlorination. researchgate.net Furthermore, DFT has been used in combination with other computational methods to rationalize the mechanism of iron-catalyzed cross-coupling reactions involving alkyl halides, including the carbon-chlorine bond activation step which occurs through an atom-transfer mechanism leading to an alkyl radical. acs.org

DFT calculations have also been applied to investigate enzyme-catalyzed transformations of chlorinated compounds. For instance, DFT has been used in modeling the intrinsic isotope effect in the dehalogenation of 4-chlorobenzoyl-CoA catalyzed by 4-chlorobenzoyl-CoA dehalogenase. researchgate.net

Kinetic Modeling and Rate Constant Determination

Kinetic modeling is essential for understanding the rates and pathways of reactions involving chlorinated organic compounds. Theoretical calculations, including quantum chemical methods, can be used to determine reaction rate constants. iwaponline.com For example, rate constants for the reactions of chlorine monoxide radical (ClO•) with organic molecules of environmental interest have been derived from quantum chemical or structure-reactivity (QSAR) calculations. iwaponline.com These calculated values can show significant variations depending on the molecular structure. iwaponline.com

Experimental techniques, such as laser flash photolysis, are also used in conjunction with kinetic modeling to determine rate constants. acs.orgacs.org Decay kinetics, product buildup kinetics, and competition kinetics are applied to track changes and determine reaction rate constants. acs.org For instance, reaction rate constants of Cl• and Cl₂•⁻ with various trace organic contaminants have been determined using laser flash photolysis. acs.org Cl• exhibited high reactivity, while Cl₂•⁻ was less reactive but more selective. acs.org

Kinetic models, such as the Langmuir-Hinshelwood model, are applied to describe the degradation rates of chlorinated organic compounds in processes like photocatalytic degradation. mdpi.com The constants in these models, including reaction rate constants and adsorption constants, are determined by fitting experimental data. mdpi.com

Enzyme-Catalyzed Transformations of Chlorinated Substrates

Enzymes play a significant role in the transformation of chlorinated organic compounds in biological systems and environmental processes. These transformations can involve the introduction of chlorine atoms (biological halogenation) or the removal of chlorine atoms (biotransformation pathways like reductive dechlorination and hydroxylation).

Biological Halogenation Mechanisms

Biological halogenation, the enzymatic incorporation of halogen atoms into organic molecules, is a fascinating process in nature. While less common for chlorine compared to bromine in marine environments, chlorine dominates in terrestrial natural organohalogens. psu.edu Enzymatic chlorination mechanisms have become a topic of interest due to their potential for novel synthetic routes. psu.edu

Several classes of halogenating enzymes have been identified, including haloperoxidases (heme-dependent and vanadium-dependent), flavin-dependent halogenases, Fe(II)/α-ketoglutarate-dependent halogenases, and S-adenosyl-L-methionine (SAM)-dependent halogenases. researchgate.net These enzymes employ different reaction mechanisms, including electrophilic, nucleophilic, or radical pathways. researchgate.net

Flavin-dependent halogenases, for instance, require reduced FAD, chloride ion, and oxygen for halogenation. psu.edu Two reaction mechanisms have been proposed for these enzymes: a nucleophilic mechanism involving the formation of an epoxide or addition of a hydroxyl group followed by halide attack, and an electrophilic mechanism involving the formation of a FAD-4α-OCl intermediate. psu.edu Structural studies have provided insights into the active sites and proposed mechanisms of these enzymes, such as the tryptophan 7-halogenase PrnA. psu.edunih.govacs.org For PrnA, it has been postulated that flavin hydroperoxide reacts with chloride to form hypochlorous acid, which is then guided to the substrate. nih.gov DFT calculations and molecular dynamics simulations have been used to study the mechanism of tryptophan chlorination by PrnA, exploring both direct chlorination by HOCl and a mechanism involving a chlorolysine intermediate. acs.org

Fe(II)/α-ketoglutarate-dependent halogenases catalyze radical chlorination at unactivated carbon centers. psu.edu The proposed mechanism involves hydrogen atom abstraction by an Fe(IV)-oxo intermediate, followed by the combination of the resulting substrate radical with a chloride radical. psu.eduacs.org

Biotransformation Pathways (e.g., Reductive Dechlorination, Hydroxylation)

Biotransformation pathways mediated by enzymes are crucial for the degradation of chlorinated organic compounds in the environment. Two prominent pathways are reductive dechlorination and hydroxylation.

Reductive Dechlorination: Reductive dechlorination is a biological process where microbes cleave the carbon-chlorine bond, often replacing the chlorine atom with a hydrogen atom. frtr.govtaylorandfrancis.comwikipedia.org This process is particularly important for the bioremediation of chlorinated solvents like tetrachloroethylene (B127269) (PCE) and trichloroethylene (B50587) (TCE). frtr.govtaylorandfrancis.comwikipedia.orgclu-in.org

Reductive dechlorination can occur through several mechanisms, including direct anaerobic reductive dechlorination (halorespiration), where chlorinated compounds serve as terminal electron acceptors, and cometabolic anaerobic reductive dechlorination, where chlorinated compounds are reduced by non-specific enzymes or co-factors. frtr.govtaylorandfrancis.com Dehalofermentation is another mechanism where bacteria use chlorinated compounds as sole carbon and energy sources. taylorandfrancis.com

Microbial-mediated reductive dechlorination is a step-by-step redox reaction where chlorine detaches from carbon via covalent bond breakdown, accompanied by electron flow from donors like hydrogen, reducing minerals, and carbon substrates. taylorandfrancis.com For example, PCE is sequentially dechlorinated to TCE, then dichloroethene (DCE), vinyl chloride (VC), and finally to ethene. taylorandfrancis.comwikipedia.orgclu-in.org Specific bacteria, such as Dehalococcoides, are known to carry out complete reductive dechlorination of chloroethenes to ethene. wikipedia.orgclu-in.org

Enzymes called dehalogenases play a key role in breaking carbon-chlorine bonds. nih.gov Many dechlorinating enzymes have a distinct halogen/halide binding site that stabilizes the transition state for carbon-chlorine bond cleavage. nih.gov Hydrolytic dehalogenases, for instance, often follow a two-step mechanism involving nucleophilic attack by an active site aspartate, followed by cleavage of an ester intermediate by water. nih.gov

Hydroxylation: Hydroxylation involves the enzymatic introduction of a hydroxyl (-OH) group into an organic compound, increasing its water solubility and facilitating its degradation or excretion. wikipedia.org This is often the first step in the degradation of organic compounds. wikipedia.org

Hydroxylation reactions are catalyzed by enzymes called hydroxylases, which insert an oxygen atom into a C-H bond. wikipedia.org Cytochrome P450 enzymes are a major class of hydroxylases with broad substrate specificity, capable of catalyzing the hydroxylation of various compounds, including hydrocarbons. wikipedia.orgnih.govacs.orgnih.gov The mechanism often involves a highly oxidized iron(IV)-oxo porphyrin π-cation radical species (Compound I) which abstracts a hydrogen atom from the substrate, followed by oxygen rebound to form the hydroxylated product. nih.govnih.govresearchgate.net

Advanced Analytical Techniques for Chlorinated Organic Compound Research

Chromatographic Separation and Detection Methodologies

Chromatography coupled with mass spectrometry is a cornerstone of chlorinated organic compound analysis, providing powerful separation capabilities combined with sensitive and selective detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including many chlorinated hydrocarbons and organochlorine pesticides. thermofisher.comthermofisher.com It is particularly well-suited for trace analysis, allowing for the identification and quantification of these compounds at very low concentrations in various matrices such as air, water, soil, and biological samples. thermofisher.comchromatographyonline.comspectroscopyonline.com

In GC-MS, the sample is first vaporized and separated into its individual components as they travel through a capillary column based on their boiling points and polarity. thermofisher.com As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com The resulting ions are then separated based on their mass-to-charge (m/z) ratio, producing a mass spectrum that serves as a unique fingerprint for identification. thermofisher.commtu.edu

GC-MS can be operated in full scan mode to detect a wide range of compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity towards target analytes. thermofisher.comchromatographyonline.com SIM mode focuses on monitoring specific characteristic ions of the compounds of interest, which is particularly advantageous for trace-level analysis in complex matrices. chromatographyonline.com

Research has demonstrated the effectiveness of GC-MS for the trace analysis of chlorinated organic pesticides like lindane, aldrin, heptachlor (B41519) epoxide, dieldrin, o,p-DDD, and DDT in various matrices, including soil and consumer products. chromatographyonline.com Advances in inert GC liners and columns, coupled with sensitive mass spectrometers, have enabled the direct measurement of these pesticides at parts-per-billion levels. chromatographyonline.com GC-MS has also played a pivotal role in the discovery and monitoring of disinfection by-products (DBPs), such as chloroform (B151607), in drinking water. rsc.org Furthermore, GC-MS is used for the analysis of polychlorinated biphenyls (PCBs) and organochlorinated pesticides in environmental water samples. shimadzu.it

Liquid Chromatography-Mass Spectrometry (LC-MS) for Environmental Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally unstable compounds, which are not amenable to GC-MS. researchgate.netmdpi.com This includes a range of chlorinated organic compounds that are more polar or have higher molecular weights. LC-MS is widely applied in environmental monitoring for the detection and quantification of these contaminants in water and other environmental matrices. mdpi.comnih.gov

LC-MS separates compounds based on their interactions with a stationary phase and a mobile liquid phase. The separated analytes are then introduced into a mass spectrometer, typically via an atmospheric pressure ionization (API) source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rsc.orgshimadzu.it These ionization techniques are suitable for a wide range of polar and non-polar compounds.

LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is effective for monitoring emerging environmental contaminants, including some chlorinated organic compounds, at nanogram-per-liter levels without extensive sample preparation or derivatization. mdpi.comspectroscopyonline.com While GC-MS/MS has shown better performance for some legacy organochlorine pesticides like DDT and its metabolites, LC-MS/MS is well-suited for more water-soluble chlorinated contaminants. rsc.org LC-MS/MS is also used for the analysis of selected brominated flame retardants (BFRs), which can contain chlorine, and disinfection byproducts like haloacetic acids. spectroscopyonline.com

Despite its advantages, coupling LC with electron ionization (EI) mass spectrometry for the analysis of organochlorine pesticides has been challenging. researchgate.net However, recent developments in EI-based LC-MS interfaces have shown promise for analyzing a wide range of small to medium molecular weight molecules with varying polarity, including organochlorine pesticides. researchgate.netcapes.gov.br

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for precise elemental composition determination and differentiation of compounds with very similar nominal masses. This is particularly valuable in the analysis of chlorinated organic compounds, which often exist as complex mixtures of isomers and congeners. HRMS significantly enhances confidence in identification and quantification, especially for trace analysis in complex matrices. envirotecmagazine.com

GC coupled with HRMS (GC-HRMS) is considered the gold standard for the analysis of persistent organic pollutants (POPs), including many chlorinated compounds like dioxins and polychlorinated biphenyls (PCBs). envirotecmagazine.comthermofisher.comthermofisher.comresearchgate.net Magnetic sector HRMS systems are widely used for the routine quantitative analysis of dioxins and POPs, meeting international regulatory requirements. thermofisher.comthermofisher.com HRMS offers superior performance for targeted analysis of known contaminants. envirotecmagazine.com

HRMS is also crucial for suspect screening and non-target analysis, enabling the identification of unknown or emerging chlorinated contaminants in environmental samples. nih.govtno.nl The high resolving power of HRMS allows for the separation of analyte signals from matrix interferences, improving the accuracy and reliability of the analysis. envirotecmagazine.com Techniques like trapped ion mobility spectrometry (TIMS) combined with HRMS offer additional separation dimensions, further enhancing compound characterization in complex samples. envirotecmagazine.com

Compound-specific chlorine isotope analysis using GC-HRMS is a powerful approach for quantifying transformation processes and identifying pollution sources of chlorinated organic compounds like perchloroethylene (PCE) and trichloroethylene (B50587) (TCE). arxiv.orgnih.gov By measuring the relative abundances of chlorine isotopologues, researchers can differentiate between sources and track the fate of these compounds in the environment. arxiv.orgnih.gov

Spectroscopic Characterization of Chlorinated Structures

Spectroscopic techniques provide complementary information to mass spectrometry, offering insights into the molecular structure and functional groups of chlorinated organic compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique used for the qualitative and quantitative analysis of organic compounds, providing information about their chemical bonds and molecular structure. spectroscopyonline.comphotometrics.netyoutube.com FTIR measures the absorption of infrared radiation by a sample as a function of wavenumber, producing a spectrum that is unique to each compound, acting as a molecular "fingerprint". photometrics.net

FTIR spectroscopy can be applied to analyze chlorinated organic compounds by identifying characteristic absorption bands corresponding to C-Cl stretching vibrations and other functional groups present in the molecule. osti.govmtsu.edu While FTIR typically requires higher concentrations compared to mass spectrometry for detection, it can be used for screening and identification purposes. tandfonline.com

Research has explored the potential of FTIR spectroscopy for the screening and determination of organochlorine pesticides in water samples. tandfonline.comresearchgate.nettandfonline.comscilit.com By using techniques like attenuated total reflection (ATR) and chemometrics, different pesticide groups can be distinguished. tandfonline.comresearchgate.nettandfonline.com FTIR has also been used to identify chlorinated organic compounds formed in concrete exposed to chlorine gas, serving as specific markers for such exposure. tno.nl FTIR can also be used to measure chlorinated hydrocarbons in combustion processes. osti.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive spectroscopic technique that exploits the enhancement of Raman scattering signals from molecules adsorbed on or near nanostructured metallic surfaces, typically made of silver or gold. mdpi.comnih.govmdpi.comcopernicus.org This enhancement allows for the detection and identification of molecules at very low concentrations, even down to the single-molecule level in some cases. nih.gov

SERS provides vibrational fingerprint information similar to Raman spectroscopy but with significantly enhanced intensity. mdpi.commdpi.com This molecular fingerprint allows for the identification of chlorinated organic compounds. SERS is being explored as a rapid, sensitive, and selective tool for the detection of various environmental contaminants, including chlorinated solvents and organochlorine pesticides. mdpi.comnih.govmdpi.comresearchgate.netnih.govbg.ac.rsencyclopedia.pubnih.gov

Challenges in applying SERS to hydrophobic chlorinated organic compounds like organochlorine pesticides include their low affinity towards the typically hydrophilic SERS substrates. mdpi.com Researchers are developing strategies to overcome this limitation, such as modifying SERS substrates with coatings that attract the analytes or designing nanostructures that create "hotspots" where the electromagnetic field is strongly enhanced and can adsorb hydrophobic molecules. mdpi.comresearchgate.netnih.govnih.gov SERS has demonstrated the ability to detect chlorinated solvents and organochlorine pesticides in water samples. nih.govresearchgate.netnih.gov

Here is a summary of the analytical techniques discussed:

TechniqueSeparation MechanismDetection PrincipleKey Applications for Chlorinated Compounds
Gas Chromatography-Mass SpectrometrySeparation based on boiling point and polarity (GC)Mass-to-charge ratio (MS)Trace analysis of volatile/semi-volatile chlorinated hydrocarbons and pesticides; DBP identification. thermofisher.comchromatographyonline.comspectroscopyonline.comrsc.org
Liquid Chromatography-Mass SpectrometrySeparation based on solubility and polarity (LC)Mass-to-charge ratio (MS)Environmental monitoring of polar/non-volatile chlorinated compounds; Emerging contaminants; some BFRs. researchgate.netmdpi.comnih.govspectroscopyonline.com
High-Resolution Mass SpectrometryCoupled with GC or LCAccurate mass measurement (HRMS)Targeted POPs analysis (dioxins, PCBs); Suspect/non-target screening; Isotope analysis for source identification. nih.govenvirotecmagazine.comthermofisher.comthermofisher.comresearchgate.nettno.nlarxiv.orgnih.gov
Fourier Transform Infrared SpectroscopyNone (Direct analysis or with sample preparation)Absorption of infrared radiation (FTIR)Structural characterization; Screening of pesticides; Identification of chlorinated markers. tno.nlspectroscopyonline.comphotometrics.netyoutube.comosti.govmtsu.edutandfonline.comresearchgate.nettandfonline.comscilit.comnih.gov
Surface-Enhanced Raman SpectroscopyNone (Direct analysis on SERS substrate)Enhanced Raman scattering (SERS)Trace detection of chlorinated solvents and pesticides; Environmental pollutant sensing. mdpi.comnih.govmdpi.comresearchgate.netnih.govbg.ac.rsencyclopedia.pubnih.gov

Infrared Ion Spectroscopy (IRIS) for Structural Elucidation

Infrared Ion Spectroscopy (IRIS) is an emerging mass spectrometry-based technique that offers valuable insights into the structural elucidation of organic compounds, including chlorinated species. IRIS combines the sensitivity and mass selectivity of mass spectrometry with the structural information provided by infrared (IR) spectroscopy. researchgate.netru.nlacs.orgnih.gov This technique measures the IR spectrum of a mass-isolated ion within a mass spectrometer, providing a unique spectroscopic fingerprint for the molecule. researchgate.netru.nl This fingerprint is highly sensitive to the molecular structure and can serve as an orthogonal diagnostic tool for molecular identification, especially when traditional methods like tandem mass spectrometry (MS/MS) spectra are not definitive or when dealing with compounds not present in spectral libraries. researchgate.netru.nlacs.org

IRIS experiments typically involve isolating molecular ions based on their mass-to-charge ratio (m/z) and holding them in an ion trapping region of a mass spectrometer. acs.orgnih.gov A tunable infrared laser is then used to induce infrared wavenumber-specific photofragmentation through a process called infrared multiple photon dissociation (IRMPD). acs.orgnih.gov The detection of MS/MS fragment ions is correlated with the absorption of IR photons, which occurs when the laser frequency resonates with the vibrational transitions of the precursor ion. ru.nl A key advantage of IRIS is that it bypasses the need for extensive sample preparation or lengthy chromatographic separations by performing measurements directly on mass-selected ions. acs.orgnih.gov Furthermore, molecular vibrations and their corresponding IR spectra can often be reliably predicted computationally for candidate structures using quantum chemistry protocols. researchgate.netacs.org This allows for the tentative identification of unknown compounds by comparing experimental IR spectra to computational reference spectra, even in the absence of physical reference standards. researchgate.netacs.org

IRIS has demonstrated its utility in distinguishing closely related isomers, which is particularly relevant for chlorinated organic compounds where positional isomerism can significantly impact properties and identification. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used analytical technique for the detailed structural investigation of organic compounds, including chlorinated ones. jchps.commdpi.commsu.edu It provides comprehensive information about the molecular structure, including the different types of protons and carbons, their chemical environments, and their relative numbers. jchps.commdpi.com The basic principle of NMR involves the resonance of magnetically active nuclei (such as ¹H and ¹³C) in a strong external magnetic field when irradiated with radiofrequency energy. jchps.commsu.edu The absorption of energy and the resulting signal, presented as a spectrum, provide characteristic chemical shifts and splitting patterns that are indicative of the molecular structure. jchps.commsu.edu

NMR spectroscopy is invaluable for confirming the structure of synthesized chlorinated compounds and for elucidating the structures of unknown chlorinated species isolated from various matrices. jchps.com For example, ¹H NMR can easily distinguish between structural isomers like 1-chloropropane (B146392) and 2-chloropropane (B107684) based on the number and splitting patterns of their proton signals. jchps.com The chemical shifts of nuclei, particularly protons and carbons directly bonded to or in close proximity to chlorine atoms, are influenced by the electronegativity of chlorine, providing specific signals that aid in structural determination. jchps.com Solid-state NMR, specifically ³⁵Cl NMR spectroscopy, can directly probe covalently bound chlorine atoms, providing information about the nature of the Cl-C bond and the crystal packing environment. researchgate.net Chemical shifts and quadrupolar asymmetry parameters obtained from ³⁵Cl NMR can be related to these structural features. researchgate.net

While NMR is highly informative for structural analysis, its sensitivity can be a limitation for trace analysis of compounds in complex samples compared to techniques like mass spectrometry. acs.orgnih.gov However, it remains an indispensable tool for definitive structural confirmation when sufficient sample is available.

Sample Preparation and Extraction Techniques for Complex Matrices

Analyzing chlorinated organic compounds in complex matrices such as environmental samples (water, soil, sediment), food, and biological fluids often requires effective sample preparation and extraction techniques to isolate the target analytes and remove interfering substances. preprints.orgresearchgate.netresearchgate.netphenomenex.comsigmaaldrich.comchromatographyonline.com The choice of technique depends heavily on the analyte's properties (polarity, volatility, solubility) and the matrix complexity. preprints.org

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that employs a solid stationary phase (sorbent) to selectively retain target analytes from a liquid sample matrix. preprints.orgresearchgate.netphenomenex.comchromatographyonline.com The general procedure involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analytes with a suitable solvent. researchgate.netphenomenex.com SPE is effective for concentrating analytes, removing matrix interferences, and can be used for both extraction and cleanup purposes. researchgate.netphenomenex.comchromatographyonline.com

SPE is particularly useful for extracting traces of organic compounds from environmental water samples and for removing interfering components from complex matrices prior to chromatographic analysis. researchgate.netchromatographyonline.com A variety of sorbent chemistries are available, allowing for selective interaction with target analytes or matrix interferences based on different mechanisms such as reversed-phase, normal phase, ion-exchange, or molecular recognition. researchgate.netphenomenex.com For complex matrices like food, SPE can be highly selective in isolating target analytes while removing contaminants like lipids, organic acids, sugars, and pigments that can interfere with downstream analysis. phenomenex.com Commercial SPE cartridges are available in various capacities and are typically discarded after use. researchgate.net

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known by names such as Accelerated Solvent Extraction (ASE), is an automated sample preparation technique designed for extracting analytes from solid and semi-solid matrices. preprints.orgresearchgate.netresearchgate.netmdpi.commdpi.com PLE utilizes elevated temperatures and pressures, below the solvent's critical point, to enhance the efficiency of solvent extraction. researchgate.netresearchgate.netmdpi.com These conditions lead to increased solubility of analytes, improved mass transfer rates, decreased solvent surface tension and viscosity, and better penetration of the solvent into the matrix. researchgate.netmdpi.com

PLE offers advantages over traditional extraction methods like Soxhlet extraction, including reduced extraction time and lower solvent consumption. researchgate.netresearchgate.netmdpi.com It has been successfully applied for the extraction of various organic pollutants, including chlorinated compounds like polychlorinated biphenyls (PCBs) and chlorinated herbicides, from environmental samples such as soil, sediment, and sewage sludge, as well as from food matrices. researchgate.netresearchgate.netmdpi.com While PLE is highly efficient, its exhaustive nature can sometimes lead to the co-extraction of matrix components, necessitating additional cleanup steps prior to analysis. mdpi.comchromatographyonline.com However, some PLE systems allow for in-cell cleanup by incorporating adsorbent layers within the extraction cell to remove interferences. mdpi.comchromatographyonline.com PLE can be performed in static or dynamic modes, with static mode being more commonly used for samples that are difficult to extract. chromatographyonline.com

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a simple, sensitive, rapid, and solvent-free or solvent-reduced sample preparation technique used for extracting analytes from gaseous, liquid, and solid samples. preprints.orgresearchgate.netsigmaaldrich.comchromatographyonline.commdpi.commdpi.com SPME involves exposing a coated fiber to a sample matrix or the headspace above it. sigmaaldrich.comchromatographyonline.commdpi.com Target analytes partition between the sample matrix and the extraction phase coated on the fiber until equilibrium is reached. mdpi.com The fiber is then transferred to an analytical instrument, typically a gas chromatograph (GC) or liquid chromatograph (LC), where the adsorbed analytes are desorbed for analysis. mdpi.commdpi.com

SPME is particularly well-suited for the extraction of volatile and semi-volatile organic compounds, including chlorinated pollutants like polychlorinated biphenyls (PCBs) and chlorobenzenes, from complex matrices. researchgate.netmdpi.com It offers advantages such as minimal sample volume, reduced or eliminated solvent usage, and integration of sampling, isolation, and concentration into a single step. sigmaaldrich.commdpi.commdpi.com SPME can be applied through direct immersion of the fiber into a liquid sample or by sampling the headspace above a liquid or solid sample, which can help minimize matrix effects. sigmaaldrich.comchromatographyonline.com Various fiber coatings are available to optimize extraction efficiency and selectivity for different types of analytes. mdpi.commdpi.com Despite its advantages, analyzing complex matrices with SPME can still present challenges, especially for analytes at very low concentrations. mdpi.com

QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is a widely used sample preparation method, initially developed for pesticide residue analysis in fruits and vegetables, but now applied to a broader range of organic compounds in various complex matrices. preprints.orgphenomenex.comresearchgate.netchromatographytoday.comnih.gov The method is characterized by its simplicity, speed, low cost, and effectiveness. preprints.orgresearchgate.netchromatographytoday.com

The QuEChERS procedure typically involves two main steps: extraction and cleanup. phenomenex.comresearchgate.netchromatographytoday.com The extraction step usually involves adding an organic solvent, most commonly acetonitrile, to the homogenized sample, followed by the addition of salts (such as magnesium sulfate (B86663) and sodium chloride or citrate (B86180) salts) to induce phase separation and facilitate the partitioning of analytes into the organic layer. phenomenex.comresearchgate.netchromatographytoday.com The cleanup step employs dispersive solid-phase extraction (dSPE), where a bulk amount of sorbent material (such as primary secondary amine (PSA), C18, or graphitized carbon black (GCB)) is added to the extract to remove matrix interferences like fats, pigments, and organic acids. phenomenex.comresearchgate.netchromatographytoday.comnih.gov After shaking and centrifugation, the cleaned extract is ready for analysis, typically by GC-MS or LC-MS. phenomenex.comchromatographytoday.com

The QuEChERS approach offers good recovery for a wide range of compounds and is effective in reducing matrix effects in complex samples. preprints.orgresearchgate.netnih.gov It has been successfully applied for the extraction of chlorinated pollutant compounds from soil samples, demonstrating good recoveries and reproducibility. researchgate.net Different modifications to the original QuEChERS method, including the use of different salts and sorbents, have been developed to broaden its applicability to various matrices and analytes. researchgate.netchromatographytoday.comnih.gov

Compound Names and PubChem CIDs

Enantiospecific Analysis of Chiral Organochlorine Compounds

Many persistent organic pollutants (POPs), including several organochlorine pesticides (OCPs), are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. copernicus.orgdiva-portal.org These enantiomers share identical physicochemical properties but can exhibit significant differences in their biological activity, metabolism, and environmental fate due to the stereospecific nature of biochemical processes. copernicus.orgdiva-portal.orgmdpi.com Enantiospecific analysis, which allows for the separation and quantification of individual enantiomers, provides unique opportunities in environmental forensics and understanding the stereoselectivity of degradation processes. copernicus.orgdiva-portal.orgmdpi.com

Technical mixtures of chiral OCPs are typically produced as racemates, containing equal proportions of both enantiomers. copernicus.org The presence of nonracemic residues in environmental compartments like soil and water indicates that enantioselective degradation, primarily driven by microbial activity, has occurred. copernicus.orgnih.govnih.gov By analyzing the enantiomeric composition, researchers can distinguish between racemic sources (e.g., recent releases or compounds protected from microbial attack) and nonracemic sources (e.g., microbially weathered residues). copernicus.orgnih.gov

Chiral Gas Chromatography

Chiral Gas Chromatography (GC) is a widely used technique for the enantiospecific separation of volatile and semi-volatile chiral organochlorine compounds. mdpi.comoxfordsciencetrove.comnih.gov This method utilizes capillary columns coated with chiral stationary phases (CSPs) that are capable of interacting differently with the two enantiomers, leading to their separation based on transient diastereomeric complexes formed between the analyte and the chiral selector in the stationary phase. nih.govoup.com

Cyclodextrin-based CSPs are frequently applied in the enantioselective analysis of organochlorine compounds by GC. mdpi.comnih.gov These stationary phases, particularly O-terminated cyclodextrins, have been successfully employed for the enantioseparation of a range of chiral organochlorines, including α-hexachlorocyclohexane (α-HCH), cis- and trans-chlordane (B41516), heptachlor, heptachlor epoxide, oxychlordane, and o,p'-DDT. nih.govoup.com Detection is often performed using mass spectrometry, such as electron capture negative ion mass spectrometry (ECNI-LRMS), which offers high sensitivity for halogenated compounds. nih.gov

Research has demonstrated the effectiveness of chiral GC in analyzing the enantiomeric composition of organochlorine pesticides in various environmental matrices, including air and soil. copernicus.orgnih.govnih.gov Studies have investigated the enantiomeric signatures of compounds like α-HCH, trans-chlordane (TC), and cis-chlordane (B41515) (CC) in Arctic air samples, revealing insights into their sources and transport pathways. copernicus.org For instance, long-term average enantiomer fractions (EFs) close to racemic values for α-HCH and CC in Arctic air suggested certain source characteristics, while variations in EFs over time indicated the influence of changing sources and environmental processes. copernicus.org

Chiral High-Performance Liquid Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the enantiospecific analysis of chiral organochlorine compounds, particularly those that are less volatile or thermally labile, making them unsuitable for GC. mdpi.com Similar to chiral GC, chiral HPLC employs CSPs that facilitate the separation of enantiomers based on differential interactions.

HPLC with various detectors, such as diode array detectors (DAD) and ultraviolet (UV) detectors, as well as liquid chromatography tandem-mass spectrometry (LC-MS/MS), are predominant quantification approaches used in biodegradation studies of chiral pesticides. mdpi.com Polysaccharide-based CSPs are commonly used in enantioselective LC-MS/MS methods for direct chiral analysis, although cyclodextrin-based CSPs have also been described for HPLC applications. mdpi.com

While the provided search results focus more heavily on chiral GC for organochlorine compounds, chiral HPLC remains a vital tool for the analysis of a broader range of chiral chlorinated organic compounds, especially in matrices where GC is less applicable.

Enantiomeric Fraction (EF) Determination

The Enantiomeric Fraction (EF) is a commonly used metric to express the enantiomeric composition of a chiral compound in a sample. copernicus.orgdiva-portal.orgacs.org It is defined as the peak area of one enantiomer (typically the (+)-enantiomer) divided by the sum of the peak areas of both enantiomers:

EF = Area(+) / (Area(+) + Area(−)) copernicus.orgacs.org

A racemic mixture has an EF of 0.5. copernicus.orgacs.orgcsic.es EFs significantly different from 0.5 indicate a nonracemic composition, suggesting preferential depletion or enrichment of one enantiomer. copernicus.orgacs.org An EF less than 0.5 indicates depletion of the (+)-enantiomer, while an EF greater than 0.5 indicates depletion of the (−)-enantiomer. copernicus.org

EF is considered a superior descriptor compared to the enantiomeric ratio (ER) for describing chiral composition in environmental analysis. diva-portal.orgacs.org The determination of EFs is crucial for understanding the stereoselectivity of degradation processes and assessing the origin and fate of chiral organochlorine compounds in the environment. mdpi.comnih.govacs.orgcsic.es

Studies have utilized EF values to assess the extent of enantioselective degradation of organochlorine pesticides in various environmental matrices, including soil and air. copernicus.orgnih.govnih.govacs.orgcsic.es For example, research on chiral organochlorine pesticides in global background soils revealed variations in EFs, indicating enantioselective degradation patterns that can differ based on the specific compound and soil characteristics. acs.org The EF of o,p'-DDT in soils has been used to assess potential recent inputs of DDT residues. csic.es

Table 1 shows example average EF values for certain chiral organochlorine pesticides in different matrices, illustrating the variation observed due to environmental processes.

CompoundMatrixAverage EFNotesSource
α-HCHArctic Air0.504 ± 0.004Long-term average, close to racemic. copernicus.org copernicus.org
trans-ChlordaneArctic AirVariableCycling suggests microbial processing. copernicus.org copernicus.org
cis-ChlordaneArctic Air0.505 ± 0.004Long-term average, close to racemic. copernicus.org copernicus.org
α-HCHGlobal Soils0.528 ± 0.095Overall mean, indicates some (−) degradation favored. copernicus.org copernicus.org
trans-ChlordaneGlobal Soils0.480 ± 0.067Average EFs, suggests emissions from soils depleted in (+)TC. copernicus.org copernicus.org
cis-ChlordaneGlobal Soils0.531 ± 0.073Average EFs, suggests emissions from soils depleted in (−)CC. copernicus.org copernicus.org
o,p'-DDTEbro River Basin SoilsVariableUsed to assess potential recent inputs. csic.es csic.es

Note: EF values can vary significantly depending on the specific location, environmental conditions, and history of contamination.

Real-Time Monitoring and In-Process Analytical Methodologies

Real-time monitoring and in-process analytical methodologies for chlorinated organic compounds are increasingly important for various applications, including environmental surveillance, industrial process control, and emergency response. Traditional methods often involve sample collection followed by laboratory analysis, which can be time-consuming and may not provide the rapid feedback necessary for timely decision-making or process adjustments.

Advanced techniques are being developed to enable faster and more direct measurement of chlorinated organic compounds in various matrices like air, water, and soil. For instance, high-performance chemical analyzers are available that provide real-time data on chlorinated solvents such as trichloroethylene (TCE). entanglementtech.com These instruments can offer rapid results, in some cases within seconds for rapid scans, and are designed for applications like volatile organic compound (VOC) monitoring in air, water, and soil. entanglementtech.com

Optical sensors are also being explored for real-time measurement of chlorinated solvents in air. battelle.org These sensors can quantify low concentrations of compounds like tetrachloroethylene (B127269) (PCE) and TCE by detecting the absorption of specific infrared laser wavelengths by the target molecules. battelle.org By scanning the laser emission across the absorption spectrum, these systems can identify specific compounds and minimize interference from other substances. battelle.org

In the context of industrial processes, such as waste incineration, on-line, real-time monitoring of chlorinated organic compounds in flue gas is crucial for controlling emissions of toxic substances like dioxin precursors. acs.org Sensitive mass spectrometry systems, such as vacuum ultraviolet (VUV) single-photon ionization (SPI) ion trap time-of-flight mass spectrometers (TOFMS), have been developed for this purpose. acs.org VUV-SPI is a soft ionization technique that minimizes fragmentation, allowing for the detection of trace levels of chlorinated organic compounds in complex matrices like flue gas. acs.org

Furthermore, techniques like laser-induced breakdown spectroscopy (LIBS) show potential for the fast and in situ analysis of chlorinated volatile organic compounds (Cl-VOCs) in air, offering analytical efficiencies below 5 seconds. rsc.org While challenges exist, such as the absorption of chlorine atomic lines by oxygen in air, research is ongoing to improve the sensitivity and applicability of LIBS for real-time Cl-VOC monitoring. rsc.org

The development of online sensors and instruments utilizing spectroscopic analysis, such as UV-Vis spectroscopy and fluorescence, is also enhancing the accuracy of measurements in challenging matrices like water containing organic matter, which can interfere with traditional chlorine measurements. boquinstrument.com These advancements provide real-time data on organic matter levels and their impact, enabling better control of water treatment processes. boquinstrument.com

These examples highlight the growing need for and advancements in analytical methodologies that can provide rapid, on-line, and in-process information about chlorinated organic compounds, facilitating better environmental protection, process optimization, and risk management.

Environmental Dynamics, Transport, and Degradation Pathways of Chlorinated Organic Compounds

Environmental Fate and Transport Processes

Once released into the environment, chlorinated organic compounds are subject to a variety of transport and partitioning processes that determine their distribution across air, water, soil, and biota.

The distribution of chlorinated organic compounds in the environment is largely governed by their physicochemical properties, particularly their hydrophobicity. Due to their low water solubility, many of these compounds tend to partition from the aqueous phase into more nonpolar media such as soil organic matter, sediments, and biological lipids. lifesurfing.eunih.gov This partitioning behavior is a key factor in their environmental persistence and potential for bioaccumulation. nih.gov

The tendency of these compounds to sorb to soil and sediment particles can limit their mobility in aquatic systems but also creates a long-term reservoir of contamination. epa.gov The presence of dense non-aqueous phase liquids (DNAPLs), which are liquid wastes rich in chlorinated organic compounds, can lead to persistent sources of groundwater contamination as these compounds slowly dissolve into the surrounding water. lifesurfing.eu The partitioning of chlorinated organic compounds between water and soil is influenced by the organic carbon content of the soil, with higher organic content leading to greater sorption. diva-portal.org

The partitioning of these compounds can be quantified by partition coefficients, such as the octanol-water partition coefficient (Kow), which is often used as a surrogate for predicting the bioaccumulation potential in fatty tissues of organisms. nih.gov Research has also explored the partitioning of chlorinated organic compounds into synthetic polymers like polydimethylsiloxane (B3030410) (PDMS) and polyethylene, which can be used in passive sampling devices to monitor their concentrations in the environment. dtu.dkresearchgate.net

Table 1: Factors Influencing the Partitioning of Chlorinated Organic Compounds

Factor Description Environmental Implication
Hydrophobicity The tendency of a compound to repel water. High hydrophobicity leads to partitioning into soil, sediment, and biota.
Soil Organic Matter The organic fraction of soil. Higher organic matter content increases the sorption of chlorinated compounds, reducing their mobility. diva-portal.org
Presence of DNAPLs Dense non-aqueous phase liquids. Act as a long-term source of groundwater contamination due to slow dissolution. lifesurfing.eu
Aqueous Phase pH The acidity or alkalinity of the water. Can influence the chemical form and subsequent partitioning of some compounds. lifesurfing.eu

Many chlorinated organic compounds are volatile or semi-volatile, allowing them to be transported over long distances in the atmosphere. copernicus.orgresearchgate.netacs.org This long-range atmospheric transport is a significant pathway for the global distribution of these pollutants, even to remote regions such as the Arctic. researchgate.net Once in the atmosphere, these compounds can exist in the gas phase or be adsorbed onto particulate matter. researchgate.netacs.org

Atmospheric transformation processes, primarily through reactions with hydroxyl radicals (•OH), play a crucial role in their degradation. nih.gov The photolysis of some chlorinated organic compounds can also be a significant degradation pathway, leading to the formation of chlorine radicals which can further participate in atmospheric chemistry. copernicus.org The rate of these transformations depends on factors such as the chemical structure of the compound, the intensity of solar radiation, and the concentration of atmospheric oxidants.

The mobility of chlorinated organic compounds in soil and aquatic environments is largely controlled by their sorption to soil and sediment particles and their water solubility. epa.govdiva-portal.org Compounds with high sorption coefficients and low water solubility will tend to be less mobile and accumulate in the solid phase. epa.gov Conversely, more water-soluble compounds can leach through the soil profile and contaminate groundwater. epa.gov

The transport of these compounds in groundwater is governed by the rate of groundwater flow and the extent of their interaction with the aquifer material. usgs.gov The presence of soil organic matter is a critical factor, as it provides a major sorbent for hydrophobic chlorinated compounds, thereby retarding their movement. diva-portal.org The partitioning of these compounds between dissolved organic matter and particulate organic matter in soil can also influence their transport. diva-portal.org

In aquatic environments, chlorinated organic compounds can be transported in both dissolved and particulate-bound forms. nih.gov The partitioning between these two phases affects their bioavailability and their potential to be incorporated into aquatic food webs. nih.gov The movement and fate of these compounds in soil and water are complex processes that are influenced by a combination of chemical properties and environmental conditions. epa.govdiva-portal.org

Abiotic Degradation Mechanisms

In addition to transport and partitioning, chlorinated organic compounds can undergo abiotic degradation in the environment, primarily through photodegradation and hydrolysis. These processes can lead to the transformation and, in some cases, the complete mineralization of these pollutants.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many chlorinated organic compounds in surface waters and the atmosphere. humboldt.edunih.gov This process can occur through direct photolysis, where the compound itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter (DOM). humboldt.edu

In aquatic environments, DOM can absorb sunlight and produce reactive species like hydroxyl radicals (•OH) and hydrated electrons (eaq-), which can then react with and degrade chlorinated compounds. humboldt.edu Research suggests that hydrated electrons may play a more significant role than hydroxyl radicals in the photodegradation of highly chlorinated compounds. humboldt.edu The efficiency of photodegradation can be influenced by factors such as water chemistry, the concentration and nature of DOM, and the intensity of sunlight. humboldt.edunih.gov In the gas phase, the photodegradation of volatile chlorinated organic compounds can be an important removal mechanism. nih.gov

Table 2: Key Reactive Species in the Photodegradation of Chlorinated Organic Compounds

Reactive Species Formation Role in Degradation
Hydroxyl Radical (•OH) Produced from the photolysis of DOM and other photosensitizers. humboldt.edu A powerful oxidant that can react with and degrade a wide range of organic compounds. nih.gov
Hydrated Electron (eaq-) Formed when DOM is exposed to sunlight. humboldt.edu A strong reducing agent that can be particularly effective in the degradation of highly chlorinated compounds. humboldt.edu
Singlet Oxygen (¹O₂) Generated through the interaction of light with photosensitizers. nih.gov Can contribute to the overall photodegradation process.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. viu.ca For chlorinated organic compounds, hydrolysis typically involves the replacement of a chlorine atom with a hydroxyl group, leading to the formation of an alcohol and hydrochloric acid. viu.caresearchgate.net This process can be a significant degradation pathway for certain classes of chlorinated compounds in aquatic environments. viu.ca

The rate of hydrolysis is highly dependent on the structure of the chlorinated compound. viu.casavemyexams.com For example, acyl chlorides are generally hydrolyzed much more readily than alkyl chlorides. savemyexams.com The stability of the carbon-chlorine bond and the steric hindrance around the reaction center are key factors influencing the hydrolysis rate. viu.ca Environmental conditions such as pH and temperature can also affect the rate of hydrolysis. viu.ca While hydrolysis can lead to the detoxification of some chlorinated compounds, in other cases it may produce transformation products that are also of environmental concern. osti.gov The hydrolysis of some chlorinated compounds, such as 1,1,1-trichloroethane (B11378) (1,1,1-TCA), has been observed to occur abiotically in groundwater. osti.gov

Chemical Reduction and Oxidation

Chemical reduction and oxidation processes are pivotal in the transformation of chlorinated organic compounds in the environment, often employed in engineered remediation strategies. These abiotic pathways can lead to the detoxification of these persistent pollutants.

Chemical Reduction

In situ chemical reduction (ISCR) involves the introduction of a reductant into the subsurface to transform contaminants into less toxic or immobile forms. acs.org The efficacy of this approach is particularly notable for highly chlorinated compounds due to the electron-withdrawing nature of chlorine substituents. ucsb.edu

Zero-valent iron (ZVI) is the most extensively used reducing agent for the remediation of chlorinated hydrocarbons. wikipedia.orgbohrium.com ZVI donates electrons, leading to the reductive dehalogenation of chlorinated compounds. muni.cz This process can occur through two primary pathways: hydrogenolysis, where a chlorine atom is replaced by a hydrogen atom, and β-elimination, which is often the predominant pathway and avoids the formation of toxic byproducts like vinyl chloride. ucsb.edu The degradation of tetrachloroethene (PCE) and trichloroethene (TCE) by ZVI primarily follows the β-elimination pathway. nih.gov

Recent advancements have focused on enhancing the reactivity and longevity of ZVI. Sulfidation, the process of modifying ZVI with sulfur compounds to create an iron sulfide (B99878) (FeS) layer, has been shown to increase selectivity towards contaminants over water and enhance dechlorination rates. wikipedia.orgnih.gov Ferrous sulfide (FeS) is highly reactive with chlorinated organic compounds, reducing PCE to acetylene, trichloroethene (TCE), and 1,1-dichloroethene (DCE). wikipedia.org

Interactive Data Table: Comparison of Reductants for Chlorinated Compound Degradation

ReductantTarget ContaminantsPrimary Degradation Pathway(s)Key Advantages
Zero-Valent Iron (ZVI)Chlorinated ethenes (PCE, TCE), Chlorinated ethanesβ-elimination, HydrogenolysisCost-effective, widely available
Sulfidated ZVI (S-ZVI)Chlorinated ethenes (PCE, TCE)Enhanced β-eliminationHigher reactivity, greater longevity, less reactive with water
Zero-Valent Zinc (ZVZ)Carbon tetrachloride, Chloroform (B151607)Reductive dehalogenationStronger reductant than ZVI, effective for some ZVI-resistant compounds
Iron Sulfide (FeS)Chlorinated ethenes (PCE, TCE)β-elimination, HydrogenolysisHighly reactive, can be injected as a liquid solution for better distribution

Chemical Oxidation

In situ chemical oxidation (ISCO) is a remediation technique that utilizes strong oxidizing agents to destroy chlorinated organic compounds, converting them primarily into carbon dioxide and chloride ions. eurochlor.orgnih.gov Common oxidants include permanganate (B83412), persulfate, and Fenton's reagent.

Potassium permanganate (KMnO4) and sodium permanganate are effective in oxidizing chlorinated ethenes such as PCE, TCE, dichloroethene (DCE) isomers, and vinyl chloride (VC). eurochlor.orgijpras.com The reaction kinetics are typically second-order, being first-order with respect to both the permanganate and the chlorinated ethene concentration. ijpras.com The oxidation of TCE by permanganate is a multi-step process that involves the formation of a cyclic hypomanganate ester, followed by its decomposition and the liberation of chlorine. researchgate.net

Fenton's reagent, a mixture of hydrogen peroxide (H2O2) and a ferrous iron catalyst, generates highly reactive hydroxyl radicals (•OH) that are powerful, non-specific oxidizing agents. frontiersin.orgresearchgate.net This process is most effective under acidic conditions (pH 3-5). sfu.ca Fenton's chemistry can degrade a wide range of chlorinated hydrocarbons, including PCE and TCE, converting them to carbon dioxide, water, and chloride ions. frontiersin.org

Advanced Oxidation Processes (AOPs) represent another class of oxidative treatments that rely on the generation of hydroxyl radicals. mdpi.com These processes include the combination of UV light with hydrogen peroxide (UV/H2O2) or ozone (UV/O3), and the combination of ozone and hydrogen peroxide (O3/H2O2). mdpi.com The UV/chlorine process is an emerging AOP that generates both hydroxyl radicals and reactive chlorine species, which contribute to the degradation of contaminants. nih.gov

Interactive Data Table: Second-Order Rate Constants for Oxidation of Chlorinated Ethenes by Permanganate

CompoundSecond-Order Rate Constant (M⁻¹s⁻¹) at 20°C
Perchloroethylene (PCE)0.035 ± 0.004
Trichloroethylene (B50587) (TCE)0.80 ± 0.12
cis-1,2-Dichloroethylene (cis-DCE)1.52 ± 0.05
1,1-Dichloroethylene (1,1-DCE)2.1 ± 0.2
trans-1,2-Dichloroethylene (trans-DCE)48.6 ± 0.9

Source: ijpras.com

Biotic Degradation and Biotransformation Pathways

Microorganisms have evolved diverse metabolic and co-metabolic pathways to degrade or transform chlorinated organic compounds. These biotic processes are fundamental to the natural attenuation of these pollutants and are harnessed in bioremediation technologies.

Anaerobic Reductive Dechlorination

Under anaerobic conditions, a key degradation pathway for highly chlorinated compounds is reductive dechlorination. In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. acs.org This can be an energy-yielding process for certain bacteria, a process known as "organohalide respiration" or "dehalorespiration". acs.org

The most well-studied microorganisms capable of complete reductive dechlorination of chlorinated ethenes like PCE and TCE to the non-toxic end-product ethene are members of the genus Dehalococcoides. ucsb.edumdpi.com These bacteria are strict anaerobes and utilize hydrogen as their electron donor. dntb.gov.ua The sequential dechlorination of PCE proceeds through TCE, cis-1,2-dichloroethene (cis-DCE), and vinyl chloride (VC) to ethene. acs.org

The enzymes responsible for reductive dechlorination are called reductive dehalogenases. oup.com These are often corrinoid-containing enzymes, meaning they require a vitamin B12-like cofactor for their activity. ijpras.comnih.gov Specific reductive dehalogenases, such as TceA (trichloroethene reductive dehalogenase) and VcrA (vinyl chloride reductive dehalogenase), have been identified in Dehalococcoides mccartyi and are responsible for different steps in the dechlorination pathway. ucsb.edunih.gov

The availability of a suitable electron donor is crucial for reductive dechlorination. Common electron donors used in enhanced in situ bioremediation include lactate (B86563), acetate, and vegetable oils, which are fermented by other microorganisms in the subsurface to produce the hydrogen needed by dehalogenating bacteria.

Interactive Data Table: Key Microorganisms in Anaerobic Reductive Dechlorination

MicroorganismChlorinated Compounds DegradedKey Reductive Dehalogenase(s)Electron Donor(s)
Dehalococcoides mccartyiPCE, TCE, DCEs, VC, Chlorinated ethanes, ChlorobenzenesTceA, VcrA, BvcAHydrogen
Dehalobacter spp.PCE, TCE, Chlorinated ethanesPceAHydrogen
Desulfitobacterium spp.PCE, TCE, ChlorophenolsPceAHydrogen, Formate, Lactate
Sulfurospirillum multivoransPCE, TCEPceAFormate, Pyruvate, Lactate

Microbial Degradation Pathways

Microbial degradation of chlorinated organic compounds encompasses a variety of pathways that are dependent on the specific compound, the microbial species present, and the prevailing environmental conditions (aerobic vs. anaerobic).

Aerobic Pathways:

Cometabolism: As previously discussed, this is a major pathway for many chlorinated aliphatic hydrocarbons. Methanotrophs, for instance, can degrade a range of chloroalkanes and chloroethenes through the action of methane (B114726) monooxygenase. nih.gov The degradation efficiency depends on factors like the concentration of the primary substrate and potential toxicity of the transformation products. ijpras.com

Metabolic Pathways: For some chlorinated compounds, complete metabolic pathways exist. For example, some bacteria can utilize chlorinated benzoates as their sole source of carbon and energy. These pathways typically involve initial oxygenase-catalyzed reactions to form chlorocatechols, which are then further degraded through modified ortho- or meta-cleavage pathways. usgs.gov

Anaerobic Pathways:

Reductive Dechlorination (Organohalide Respiration): This is the primary pathway for highly chlorinated compounds like PCE and TCE, leading to their sequential dechlorination to ethene, as carried out by organisms like Dehalococcoides.

Anaerobic Oxidation: In some cases, less chlorinated compounds like dichloroethene (DCE) and vinyl chloride (VC) can be oxidized under anaerobic conditions, for example, coupled to iron or manganese reduction.

Anaerobic Cometabolism: Similar to its aerobic counterpart, anaerobic cometabolism can occur where chlorinated compounds are transformed by enzymes or cofactors involved in other metabolic processes, such as methanogenesis or sulfate (B86663) reduction.

The complete mineralization of highly chlorinated compounds often requires a sequence of anaerobic and aerobic conditions. acs.org Anaerobic processes first reduce the number of chlorine atoms, making the molecule more susceptible to subsequent aerobic degradation. acs.org

Fungal Biotransformations

Fungi, particularly white-rot fungi, possess powerful enzymatic systems capable of degrading a wide array of persistent organic pollutants, including chlorinated compounds. nih.gov Their ability to degrade these compounds is largely attributed to their extracellular ligninolytic enzymes, which are non-specific and have a strong oxidative potential.

The primary enzymes involved in the fungal degradation of chlorinated compounds are:

Lignin Peroxidase (LiP): This enzyme has a high redox potential and can oxidize a wide range of aromatic compounds.

Manganese Peroxidase (MnP): This enzyme utilizes Mn(II) as a mediator to generate Mn(III), which is a strong oxidant capable of diffusing from the enzyme and oxidizing various phenolic and non-phenolic compounds. eurochlor.orgdntb.gov.ua

Laccase: This is a copper-containing oxidase that can oxidize phenolic compounds and aromatic amines. muni.cz The oxidation of substrates by laccase generates free radicals that can undergo further reactions, including polymerization and dechlorination. ucsb.edu

White-rot fungi have been shown to degrade a variety of chlorinated pollutants, including:

Chlorinated Pesticides: Fungi such as Phanerochaete chrysosporium, Trametes versicolor, and Pleurotus ostreatus can degrade pesticides like lindane (γ-HCH) and DDT. acs.orgwikipedia.org

Chlorophenols: These compounds, often found in industrial effluents, are readily degraded by the ligninolytic enzymes of white-rot fungi. Laccases, for example, can catalyze the oxidative coupling of chlorophenols, leading to their polymerization and dechlorination. ucsb.edu

Polychlorinated Biphenyls (PCBs): While bacteria are more commonly associated with PCB degradation, some white-rot fungi can also transform these persistent pollutants. ucsb.edu

In addition to extracellular enzymes, intracellular enzyme systems, such as cytochrome P450 monooxygenases, also play a role in the fungal biotransformation of chlorinated compounds. wikipedia.org

Interactive Data Table: Examples of Fungal Degradation of Chlorinated Compounds

Fungal SpeciesChlorinated Compound(s)Key Enzymes Involved
Phanerochaete chrysosporiumPentachlorophenol (PCP), DDT, Lindane, PCBsLignin Peroxidase (LiP), Manganese Peroxidase (MnP)
Trametes versicolorChlorophenols, Lindane, PCBsLaccase, Manganese Peroxidase (MnP)
Pleurotus ostreatusPentachlorophenol (PCP), DDT, PCBsLaccase, Manganese Peroxidase (MnP)
Ganoderma lucidumLindane, ChlorophenolsLaccase
Pycnoporus cinnabarinusChlorinated hydroxybiphenylsLaccase

Catalytic Remediation and Transformation Approaches

The remediation of sites contaminated with chlorinated organic compounds often requires advanced technologies that can effectively break down these persistent molecules. Catalytic approaches have emerged as a promising solution, utilizing various catalysts to facilitate the degradation of these pollutants into less harmful substances. These methods can enhance reaction rates and offer pathways for complete mineralization.

Electrocatalytic Degradation

Electrocatalytic degradation is an advanced oxidation-reduction process that employs electrocatalysts to enhance the efficiency of removing chlorinated organic compounds from the environment. This technique often involves the generation of highly reactive species, such as atomic hydrogen (H*) and hydroxyl radicals (•OH), which can effectively break the strong carbon-chlorine bonds characteristic of these pollutants. ntnu.no

Researchers have explored various cost-effective materials to serve as electrocatalytic particles. For instance, a Fe-ZSM-5 zeolite has been successfully used as a suspended catalyst in an electrochemical system to degrade lindane, a model chlorinated pesticide. ntnu.no In this system, the Fe-ZSM-5 zeolite facilitates the generation of both H* for reductive dechlorination and •OH for subsequent oxidation. ntnu.no The catalyst provides a surface that concentrates the lindane, H*, and •OH, creating a localized environment conducive to degradation. ntnu.no This dual reduction-oxidation strategy has been shown to be effective and can reduce energy consumption, with the catalyst demonstrating high stability and reusability. ntnu.no

Another innovative approach involves the use of bimetallic single-atom catalysts. A catalyst composed of iron and copper single atoms anchored on N-doped porous carbon (FeCuSA-NPC) has been designed for the electro-Fenton process. rsc.org This bifunctional catalyst leverages a synergistic effect where the chlorinated pollutants are first dechlorinated on the single-atom copper sites and then oxidized by hydroxyl radicals produced from oxygen conversion at the single-atom iron sites. rsc.org This method has demonstrated high efficiency in degrading and mineralizing chlorinated organic pollutants. rsc.org Bioelectrochemical systems (BESs) also represent an effective strategy, using weak electrical stimulation to improve the degradation of bio-refractory compounds. mdpi.com

Catalyst SystemTarget Pollutant (Example)Key MechanismReference
Fe-ZSM-5 ZeoliteLindaneReductive dechlorination by atomic H* followed by •OH oxidation. ntnu.no
Fe/Cu Bimetallic Single-Atom Catalyst (FeCuSA-NPC)Chlorinated organic pollutantsSynergistic effect of dechlorination on Cu atoms and •OH oxidation from Fe atoms. rsc.org
Bioelectrochemical Systems (BESs)Refractory chlorinated compoundsWeak electrical stimulation to enhance microbial degradation. mdpi.com

Nanoparticle-Mediated Dehalogenation

The use of nanoparticles, particularly zero-valent iron (nZVI), has become an attractive and effective technology for the in-situ remediation of chlorinated organic compounds. cluin.orgacs.org These nanoparticles offer a large surface area and high reactivity, allowing for the rapid transformation of many environmental contaminants into less toxic by-products. cluin.orgacs.org The primary mechanism is reductive dehalogenation, where the zero-valent iron acts as an electron donor, facilitating the replacement of chlorine atoms with hydrogen. acs.orgmdpi.com

To enhance the catalytic activity and overcome limitations such as oxidation of the iron surface, bimetallic nanoparticles have been developed. mdpi.com By depositing a second, less reactive metal like nickel (Ni), palladium (Pd), or copper (Cu) onto the surface of the iron nanoparticles, the electron-donating ability of the iron is enhanced, and the surface is protected from oxidation. mdpi.commdpi.com For example, Ni/Fe bimetallic nanoparticles have been shown to rapidly and effectively dechlorinate hexachlorobenzene (B1673134) (HCB), with the nickel acting as a catalyst for hydrogenation. mdpi.com The process involves iron acting as the reductant, while hydrogen ions in the water are activated on the nickel surface to replace the chlorine atoms on the organic molecule. mdpi.com

Similarly, Ni/Fe nanoparticles have been studied for the dehalogenation of trichloroethylene (TCE). The reaction occurs via nickel-catalyzed hydrodechlorination, where the iron corrodes and the nickel surface chemisorbs hydrogen ions, which then hydrogenate the adsorbed TCE. acs.org This process is significantly faster than using nano-iron alone and importantly, avoids the accumulation of toxic intermediates like vinyl chloride and dichloroethylene. acs.org Research has also focused on "green" synthesis methods for these nanoparticles, using biological agents like plant extracts or microorganisms, which reduces the environmental impact associated with chemical synthesis. rsc.orgrsc.org

Nanoparticle TypeTarget Pollutant (Example)Key AdvantagesReference
Nanoscale Zero-Valent Iron (nZVI)DDT, TCE, PCBsInexpensive, large surface area, high reactivity. cluin.orgacs.orguwo.ca
Ni/Fe Bimetallic NanoparticlesHexachlorobenzene (HCB), Trichloroethylene (TCE)Enhanced catalytic activity, protection from oxidation, avoids toxic by-products. mdpi.comacs.org
Fe/Pd Bimetallic NanoparticlesTrichloroethylene (TCE), Polychlorinated Biphenyls (PCBs)Increased degradation rate compared to nZVI alone. ntnu.no

Integrated Remediation Technologies

Given the complexity of sites contaminated with chlorinated solvents, a single remediation technology is often insufficient to achieve cleanup goals. researchgate.netdntb.gov.ua Integrated remediation technologies, which combine multiple treatment methods either sequentially or concurrently, are often necessary to address the different phases of contamination (e.g., source zone, dissolved plume). researchgate.netnih.gov

One common strategy is to couple an aggressive source zone treatment with a less intensive plume management technology. researchgate.net For example, thermal remediation, such as electrical resistive heating, can be used to effectively degrade and remove high concentrations of chlorinated solvents from both soil and groundwater in a source area. nih.gov This can be followed by or combined with technologies like in-situ bioremediation (ISB) or in-situ chemical reduction (ISCR) to manage the less contaminated downstream plume. researchgate.netdntb.gov.ua ISCR often involves the injection of reagents like zero-valent iron (ZVI) to facilitate reductive dechlorination. nih.gov

Combining ZVI-based chemical reduction with bioremediation can be particularly effective. The abiotic process of chemical reduction can rapidly degrade the parent contaminants, while the subsequent biotic processes can address the remaining daughter products. dntb.gov.ua Another integrated approach might involve using in-situ chemical oxidation (ISCO) for source reduction, followed by monitored natural attenuation (MNA) or ISB for the plume. dntb.gov.ua The selection and sequencing of technologies depend on site-specific conditions, including the type and concentration of contaminants and the subsurface hydrogeology. dntb.gov.ua

Persistent Organic Pollutants (POPs) Framework and Organochlorine Research

Persistent Organic Pollutants (POPs) are a class of toxic, bioaccumulative, and persistent chemical substances that can be transported over long distances. mdpi.comincdsb.ro Many organochlorine compounds, such as certain pesticides and industrial chemicals, fall under this category. nih.govacs.org The international community has recognized the significant threat they pose to human health and the environment, leading to the establishment of a global regulatory framework. researchgate.net

The Stockholm Convention on Persistent Organic Pollutants is the primary international treaty aimed at eliminating or restricting the production and use of these hazardous chemicals. rsc.org The convention initially targeted a list of 12 chemicals known as the "dirty dozen," which included several organochlorine pesticides like DDT, aldrin, dieldrin, endrin, chlordane (B41520), heptachlor (B41519), and mirex, as well as industrial chemicals like hexachlorobenzene (HCB) and polychlorinated biphenyls (PCBs). mdpi.comincdsb.ro

Historical Developments and Analytical Challenges

The widespread use of organochlorine pesticides (OCPs) began in the 1940s, following the discovery of DDT's potent insecticidal properties. mdpi.com These chemicals were instrumental in agriculture and in controlling vector-borne diseases like malaria and typhus. However, their chemical stability and lipophilic nature led to their persistence in the environment and accumulation in the fatty tissues of living organisms. mdpi.com By the 1960s and 1970s, growing evidence of their adverse environmental effects and potential human health risks led to bans and restrictions in many developed countries, starting with the ban of DDT in the United States in 1972. Despite these restrictions, OCPs continue to be used in some developing nations due to their low cost and effectiveness.

The analysis of organochlorine compounds in environmental samples presents significant challenges. Key difficulties include:

Low Concentrations: These pollutants are often present at trace or ultra-trace levels, requiring highly sensitive analytical methods and often pre-concentration steps. mdpi.com

Complex Matrices: Environmental samples like soil, sediment, and biological tissues are complex, containing many other compounds that can interfere with the analysis. mdpi.com This necessitates laborious extraction and cleanup procedures.

Co-elution: In chromatographic analysis, different compounds can elute at the same time, making accurate identification and quantification difficult. This is a particular problem for multicomponent mixtures like chlordane and toxaphene, as well as for separating OCPs from PCBs.

Standard analytical techniques often involve gas chromatography with an electron-capture detector (GC-ECD). However, to overcome interference and sensitivity issues, more advanced techniques like triple quadrupole mass spectrometry (TQMS) are being applied. Sample preparation remains a critical and time-consuming step, with various extraction methods like Soxhlet, ultrasonic, and accelerated solvent extraction being employed. mdpi.com

Global Monitoring and Research Gaps

To assess the effectiveness of international regulations like the Stockholm Convention and to track the long-range transport of organochlorine POPs, global monitoring programs have been established. rsc.org The Global Atmospheric Passive Sampling (GAPS) network, for instance, was initiated in 2005 to provide data on POP concentrations in the air on a global scale. acs.orgrsc.org Data from such networks have shown decreasing atmospheric concentrations for some OCPs like hexachlorocyclohexane (B11772) (HCH) and endosulfan, reflecting the impact of use restrictions. rsc.org However, for others, such as chlordanes, concentrations are declining slowly, indicating that secondary sources (re-emission from environmental reservoirs like soil and water) are now controlling their presence in the air. rsc.org

Biomonitoring, using organisms that accumulate pollutants, is another crucial tool. Seabirds, being high on the marine food web, accumulate significant concentrations of POPs, and their preen gland oil has been proposed as a non-destructive tool for monitoring compounds like PCBs, DDTs, and HCHs. mdpi.com Studies using this method have shown higher concentrations in the Northern Hemisphere compared to the Southern Hemisphere. mdpi.com

Despite these efforts, significant research gaps remain. mdpi.com

Monitoring Coverage: While global networks exist, large-scale studies on soil pollution are rare, and monitoring of pesticide residues in soil is not mandatory in many countries. mdpi.com There is a need for more comprehensive monitoring, particularly in developing countries where OCPs may still be in use. mdpi.com

Source Identification: Distinguishing between primary emissions from new use and secondary emissions from historical contamination is a continuing challenge. For example, the ratio of DDT isomers and their metabolites can provide clues about the age of the contamination, but more refined source apportionment techniques are needed.

Environmental Fate: Further research is needed to fully understand the long-range transport mechanisms and the environmental fate of many organochlorine compounds, especially as climate change may alter these processes.

Green Chemistry Principles in the Synthesis and Management of Chlorinated Organic Compounds

Designing Chlorinated Compounds for Inherent Degradation

Designing chemical products to degrade into innocuous substances at the end of their useful life is another crucial green chemistry principle aimed at preventing persistence in the environment. acs.orgresearchgate.netmlsu.ac.inrsc.orgajrconline.org Many persistent organic pollutants, including some chlorinated compounds, are resistant to degradation due to their molecular structure. acs.org Halogens like chlorine are electron-withdrawing, which can inhibit enzymatic systems in microbes that typically facilitate aerobic degradation. acs.org

To promote degradation, chlorinated compounds can be designed with molecular features that are susceptible to breakdown. acs.org This requires an understanding of degradation mechanisms and identifying structural elements that promote persistence. acs.org Incorporating functional groups that are easily cleaved by hydrolysis, photolysis, or other environmental processes can enhance biodegradability. mlsu.ac.in

Biotic and Abiotic Degradability Considerations

The degradation of chlorinated organic compounds in the environment can occur through both biotic (microbial) and abiotic (non-microbial) processes. navy.milclu-in.orgnih.govresearchgate.netresearchgate.net

Biotic transformation often involves reductive dechlorination, particularly under anaerobic conditions, where microbes utilize chlorinated solvents as electron acceptors. clu-in.orgnih.govresearchgate.net This process can sequentially remove chlorine atoms. clu-in.org While biotic degradation is often more rapid under favorable conditions, it may sometimes result in the accumulation of partially dechlorinated, still potentially harmful, intermediates like dichloroethenes (DCE) and vinyl chloride (VC). clu-in.orgresearchgate.net

Abiotic degradation refers to transformations that occur without the direct involvement of living organisms. navy.milnih.govresearchgate.net This can include reactions with minerals commonly found in groundwater, such as zero-valent iron (Fe0), iron sulfides (like makinawite, FeS), and magnetite (Fe3O4). navy.milnih.govresearchgate.net These minerals can facilitate reductive dechlorination through pathways like beta-elimination, which can lead to the formation of less hazardous products such as chloroacetylene and acetylene, unlike the sequential formation of DCE and VC seen in some biotic pathways. navy.milresearchgate.net Abiotic oxidative pathways can also occur, leading to the formation of organic acids and carbon dioxide. navy.mil

Although often slower than microbial degradation, abiotic transformation can be significant, particularly when reactive minerals are abundant or microbial activity is low, and it can lead to more complete degradation of chlorinated organics. nih.govresearchgate.net Understanding both biotic and abiotic pathways is essential for designing chlorinated compounds that degrade effectively in the environment and for assessing natural attenuation processes at contaminated sites. navy.milclu-in.org

Here is a table summarizing key aspects of biotic and abiotic degradation of chlorinated compounds:

FeatureBiotic DegradationAbiotic Degradation
Involvement of OrganismsDirect involvement of microbesNo direct involvement of living organisms
Primary Mechanism (Anaerobic)Reductive DechlorinationReductive Dechlorination, Oxidation, Hydrolysis, Dehydrohalogenation researchgate.net
Typical ConditionsAnaerobic conditions often favor reductive dechlorination clu-in.orgnih.govresearchgate.netCan occur under various conditions, often involves reactive minerals navy.milnih.govresearchgate.net
RateCan be relatively rapid under favorable conditions nih.govresearchgate.netOften slower than microbial degradation nih.govresearchgate.net
CompletenessMay sometimes stop at partially dechlorinated products clu-in.orgresearchgate.netCan be more complete, leading to innocuous products nih.govresearchgate.net
Example AgentsDechlorinating bacteria clu-in.orgZero-valent iron, sulfide (B99878) minerals (FeS, FeS2), magnetite (Fe3O4), green rusts navy.milnih.govresearchgate.net
Example ProductsDCE, VC, ethene, ethane, CO2 clu-in.orgChloroacetylene, acetylene, organic acids, CO2 navy.milresearchgate.net

Real-Time Analytical Monitoring for Pollution Prevention in Cl-type Synthesis

Real-time analytical monitoring is an essential tool for implementing the principles of green chemistry, particularly for pollution prevention. acs.orgresearchgate.netmlsu.ac.inrsc.orgajrconline.orgresearchgate.net This involves developing and utilizing analytical methodologies that allow for in-process monitoring and control prior to the formation of hazardous substances. acs.orgresearchgate.netmlsu.ac.inrsc.orgajrconline.orgresearchgate.net

In the synthesis of chlorinated compounds, real-time monitoring can help ensure that reactions proceed as intended, minimizing the formation of unwanted byproducts, including hazardous chlorinated impurities. By continuously tracking key reaction parameters and the formation of products and intermediates, chemists can make immediate adjustments to optimize the process and prevent the generation of waste or hazardous substances. researchgate.net

Process analytical chemistry (PAC) techniques, which involve performing analysis in-line, on-line, or at-line in a chemical plant, are crucial for real-time monitoring. acs.org This allows for proactive control of the synthesis, ensuring efficiency and minimizing environmental impact. acs.org

While the provided text specifically mentions real-time monitoring in the context of preventing hazardous substance formation during synthesis acs.orgresearchgate.netmlsu.ac.inrsc.orgajrconline.orgresearchgate.net, an example illustrating the concept in a related area is the real-time tracking of microbial contamination and subsequent shock-chlorination in drinking water. frontiersin.org Although not a synthesis example, it demonstrates how real-time monitoring of chemical processes (in this case, disinfection with chlorine) allows for rapid detection of changes and assessment of the process's effectiveness in preventing harm (pollution by microbes). frontiersin.org Sensors can track parameters like residual chlorine, turbidity, and organic carbon to optimize treatment and prevent the formation of disinfection by-products. iisd.org This highlights the broader application of real-time analytical monitoring for pollution prevention in processes involving chlorine chemistry.

Data from real-time monitoring can provide valuable insights into reaction kinetics and the impact of process parameters on product purity and byproduct formation, enabling optimization for greener outcomes. frontiersin.orgiisd.org

Future Directions in Chlorinated Organic Compound Research

Emerging Synthetic Methodologies and Catalysis

The synthesis of chlorinated organic compounds is moving beyond traditional methods that often require harsh conditions and toxic reagents. thieme-connect.de The future lies in developing more sustainable and efficient strategies, with key trends including the use of eco-friendly chlorine sources like sodium chloride (NaCl) and hydrochloric acid (HCl). thieme-connect.com

Photocatalysis represents a significant frontier. Researchers have developed a photocatalytic process using sustainable, low-cost iron and sulfur catalysts activated by mild blue light to add chlorine atoms to organic molecules. rice.edusciencedaily.com This method operates at room temperature and avoids the harsh chemicals and high temperatures typical of conventional chlorination, which can generate difficult-to-purify byproducts. rice.edusciencedaily.com A key advantage is its precision in chlorine placement, known as anti-Markovnikov hydrochlorination, which creates highly pure products by selectively attaching chlorine atoms to less-reactive parts of molecules. rice.edusciencedaily.com

New chlorinating agents are also expanding the synthetic toolkit. thieme-connect.com Reagents such as Palau'chlor are being developed to offer alternatives to traditional agents like molecular chlorine (Cl₂) and phosphorus pentachloride (PCl₅). thieme-connect.dethieme-connect.com Furthermore, biocatalysis using enzymes like FAD-dependent halogenases is being explored for highly selective chlorination under mild conditions. thieme-connect.dethieme-connect.com Electrochemical methods also show promise for nucleophilic chlorination, though their application can be limited by equipment requirements. thieme-connect.com These innovations collectively point towards a future of more controlled, efficient, and environmentally benign synthesis of chlorinated compounds. thieme-connect.de

MethodologyKey FeaturesCatalyst/Reagent ExamplePrimary Advantage
PhotocatalysisUses light to drive reaction; mild conditions (room temp.)Iron and Sulfur CatalystsHigh selectivity (anti-Markovnikov), reduced byproducts, energy efficiency. rice.edusciencedaily.com
BiocatalysisEnzyme-mediated chlorinationFAD-dependent HalogenasesHigh specificity and operation under biologically compatible conditions. thieme-connect.com
Novel ReagentsDevelopment of new chemical chlorinating agentsPalau'chlorAlternative to toxic and highly reactive traditional reagents like Cl₂. thieme-connect.de
ElectrochemistryUses electrical current to facilitate chlorination-Potential for nucleophilic chlorination and use of simple chloride salts. thieme-connect.com

Advanced Spectroscopic and Chromatographic Innovations

The complexity of chlorinated compound mixtures, particularly in environmental samples, necessitates continuous innovation in analytical techniques. High-resolution mass spectrometry (HRMS), such as that available with Orbitrap instruments, is becoming essential for the analysis of complex groups like chlorinated paraffins (CPs). researchgate.net The co-elution of numerous congeners in these mixtures creates interferences during ionization, making accurate quantification challenging. nih.gov

To address this, research is focused on optimizing chromatographic separation prior to detection. Innovations in liquid chromatography (LC) have shown that the choice of both the mobile phase and the stationary phase (the column) can significantly influence the resulting homologue pattern detected by the mass spectrometer. nih.gov For instance, studies have demonstrated that a C30 column can better resolve short-chain CPs compared to the more conventional C18 columns. nih.gov Similarly, the use of a porous graphitic carbon column (Hypercarb) provides a completely different separation profile due to the stronger retention of polychlorinated alkanes (PCAs). nih.gov The development of methods like silica (B1680970) gel fractionation chromatography also allows for the separation of chlorinated hydrocarbons from other pesticides, reducing sample complexity before instrumental analysis. nih.gov These advanced separation strategies, coupled with the power of HRMS, are critical for improving the accuracy and reliability of chlorinated compound analysis. nih.gov

Refined Computational Models for Reactivity and Environmental Fate

Computational modeling is an increasingly powerful tool for predicting the behavior of chlorinated compounds, from their fundamental reactivity to their ultimate environmental fate. Machine learning (ML) algorithms are being combined with quantum chemical calculations to develop quantitative structure–activity relationship (QSAR) models. acs.orgfigshare.com These models can predict the reaction rate constants of organic compounds with reactive chlorine species, demonstrating better predictive performance than traditional regression-based models. acs.org Such approaches help identify which emerging pollutants to prioritize when considering their environmental transformation processes. nih.gov

For simulating environmental transport, multimedia fate models like BETR-Global are used to understand the global dispersion of persistent compounds such as chlorinated paraffins (CPs). nih.govnih.gov These models divide the global environment into grid cells with multiple interconnected compartments (e.g., air, water, soil) to simulate how chemicals move and accumulate. nih.gov This allows researchers to trace contaminants back to their sources and evaluate the effectiveness of emission-reduction strategies. nih.govnih.gov At the molecular level, reactive force fields like ReaxFF are being developed to simulate complex reaction processes, such as the formation and decomposition of chlorinated dibenzofurans, providing insights that are difficult to obtain through experiments alone.

Model TypeApplication AreaExample/MethodologyResearch Goal
QSAR with Machine LearningReactivity PredictionPredicting rate constants of reactions with reactive chlorine species. acs.orgPrioritize emerging pollutants and understand transformation pathways. nih.gov
Multimedia Fate ModelsEnvironmental TransportBETR-Global model for chlorinated paraffins. nih.govSimulate global dispersion and quantify source-receptor relationships. nih.gov
Reactive Molecular DynamicsReaction MechanismsReaxFF force field parametrization. Investigate formation and decomposition processes of specific chlorinated compounds.

Novel Bioremediation Strategies

Bioremediation offers a sustainable approach to cleaning up environments contaminated with chlorinated organic compounds. nih.gov A key strategy for chlorinated solvents is Enhanced Reductive Dechlorination (ERD), an anaerobic process where microorganisms replace chlorine atoms on contaminant molecules with hydrogen atoms. askesa.com This process often requires the addition of biostimulants, such as sodium lactate (B86563) or emulsified vegetable oil, which act as electron donors to fuel the microbial activity. askesa.comresearchgate.net

Research is increasingly focused on the use of microbial consortia, or groups of different microorganisms, which can exhibit greater degradation capacity and efficiency than single species. frontiersin.org For example, a consortium of Clostridium species has been shown to effectively degrade dieldrin. frontiersin.org The identification and isolation of novel microbes with degradation capabilities is a continuous effort; organisms from bacteria like Pseudomonas fluorescens to fungi such as Ganoderma lucidum have demonstrated the ability to break down recalcitrant organochlorine pesticides. proquest.comresearchgate.net Future strategies involve coupling different technologies to improve efficiency, such as combining adsorption with biodegradation, to manage aquifers contaminated with chlorinated aliphatic hydrocarbons. nih.gov These approaches aim to convert toxic chlorinated compounds into harmless final products through controlled and enhanced microbial activity. nih.gov

Application of Green Chemistry Paradigms in Industrial Synthesis

The principles of green chemistry are being increasingly applied to the industrial synthesis of chlorinated compounds to enhance sustainability. essentialchemicalindustry.org This approach focuses on preventing waste, maximizing atom economy, and using safer chemicals and processes. acs.orgepa.gov

A primary goal is to replace hazardous reagents with more benign alternatives. researchgate.net For example, the development of photocatalytic processes that use abundant, low-cost catalysts like iron and operate under ambient temperature and pressure exemplifies the principle of designing for energy efficiency. rice.edusciencedaily.comessentialchemicalindustry.org The use of catalysts is preferred over stoichiometric reagents because they are effective in small amounts and can be used repeatedly, minimizing waste. epa.gov

Another key area is the use of safer solvents. Research into bio-based solvents, such as 3-methoxybutan-2-one, aims to find renewable alternatives to carcinogenic halogenated solvents like dichloromethane. nih.gov Furthermore, designing synthetic routes to maximize the incorporation of all starting materials into the final product (atom economy) is a core principle that reduces the generation of waste. acs.orgyoutube.com By systematically applying these paradigms, the chemical industry can move towards processes that are not only more efficient but also have a significantly smaller environmental footprint. researchgate.net

Q & A

Basic: How to formulate rigorous research questions in CL studies?

Methodological Answer:

  • Feasibility: Align questions with available resources (data, tools, time). Use pilot studies to assess scope .
  • Originality: Identify gaps via systematic literature reviews (e.g., ACL Anthology, arXiv) .
  • Significance: Prioritize questions addressing unresolved challenges in NLP, discourse analysis, or multilingual modeling .
  • Alignment: Ensure questions match CL subfields (e.g., syntax parsing, sentiment analysis) and avoid overbroad terms like "improve accuracy" .

Basic: What methodologies are optimal for CL experimental design?

Methodological Answer:

  • Primary Research Types:
    • Descriptive: Corpus analysis for linguistic patterns (e.g., using Universal Dependencies treebanks) .
    • Experimental: A/B testing of language models under controlled parameters (e.g., transformer layers, attention mechanisms) .
  • Ethical Design: Adhere to data privacy laws (e.g., GDPR for multilingual datasets) and document preprocessing steps (tokenization, anonymization) .

Advanced: How to resolve contradictions in mixed-methods CL data (e.g., qualitative vs. quantitative results)?

Methodological Answer:

  • Triangulation: Cross-validate findings using multiple methods (e.g., statistical significance tests + thematic analysis) .
  • Bias Mitigation: Apply inter-rater reliability checks (Cohen’s κ) for manual annotations and use bootstrapping for small datasets .
  • Contextualization: Reconcile discrepancies by examining confounding variables (e.g., domain-specific jargon in corpora) .

Advanced: Ensuring technical soundness in CL experiments (e.g., model training, evaluation)?

Methodological Answer:

  • Reproducibility: Document hyperparameters, random seeds, and hardware specs (e.g., GPU configurations for BERT fine-tuning) .
  • Benchmarking: Compare results against SOTA baselines (e.g., GLUE for NLU tasks) and report effect sizes .
  • Error Analysis: Include confusion matrices or attention heatmaps to diagnose model failures .

Basic: How to plan data collection for CL studies?

Methodological Answer:

  • Sampling Strategy: Use stratified sampling for balanced corpora (e.g., genre, dialect, or temporal distribution) .
  • Instrument Design: Develop annotation guidelines with examples (e.g., ISO standards for part-of-speech tagging) .
  • Ethical Sourcing: Cite licenses for pre-trained models (e.g., Hugging Face) and avoid copyrighted texts without clearance .

Advanced: How do section-type constraints (e.g., Introduction vs. Methodology) influence linguistic mechanisms in CL papers?

Methodological Answer:

  • Section-Specific Analysis: Use corpus linguistics tools (e.g., AntConc) to quantify feature distributions (e.g., passive voice in Methods vs. hedges in Discussion) .
  • Coherence Strategies: Map rhetorical moves (e.g., gap statements in Introductions) to CL-specific terminology .
  • Quantitative Validation: Apply log-likelihood tests to identify overrepresented syntactic structures per section .

Basic: When to use qualitative vs. quantitative methods in CL research?

Methodological Answer:

  • Qualitative: Ideal for exploratory studies (e.g., discourse pragmatics, sociolinguistic interviews) .
  • Quantitative: Suits hypothesis testing (e.g., comparing ROUGE scores across summarization models) .
  • Mixed-Methods: Deploy for complex phenomena (e.g., sentiment analysis with user feedback coding) .

Advanced: How to assess methodological validity in cross-lingual CL studies?

Methodological Answer:

  • Construct Validity: Align metrics with linguistic typology (e.g., using LAS for dependency parsing across agglutinative languages) .
  • External Validity: Test generalizability via zero-shot transfer learning on low-resource languages .
  • Statistical Rigor: Report confidence intervals for accuracy metrics and address Type I/II errors .

Basic: How to ensure reproducibility in CL experiments?

Methodological Answer:

  • Code Sharing: Publish scripts on GitHub with version control (e.g., PyTorch/Python dependencies) .
  • Data Transparency: Share preprocessed datasets via Zenodo or CLARIN .
  • Detailed Protocols: Include step-by-step workflows (e.g., SpaCy pipelines for tokenization) .

Advanced: What theoretical frameworks are critical for analyzing CL data?

Methodological Answer:

  • Linguistic Theories: Apply Gricean maxims for pragmatics or Chomskyan hierarchies for syntax .
  • Computational Models: Use graph-based frameworks for semantic role labeling or transformer attention maps .
  • Interdisciplinary Lenses: Integrate sociolinguistic theories (e.g., indexicality) into bias detection algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.